3-(3-Fluoro-5-nitrophenoxy)pyridine
Description
BenchChem offers high-quality 3-(3-Fluoro-5-nitrophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoro-5-nitrophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-fluoro-5-nitrophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJJZYUJIVEGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722564 | |
| Record name | 3-(3-Fluoro-5-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
803700-29-0 | |
| Record name | 3-(3-Fluoro-5-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3-(3-Fluoro-5-nitrophenoxy)pyridine
This guide details the synthesis, mechanism, and characterization of 3-(3-Fluoro-5-nitrophenoxy)pyridine (CAS: 803700-29-0), a critical biaryl ether intermediate often employed in the development of kinase inhibitors and immunomodulatory drugs.[1]
Executive Summary
Compound: 3-(3-Fluoro-5-nitrophenoxy)pyridine
CAS: 803700-29-0
Molecular Formula:
This guide focuses on the most robust synthetic route: the Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
To design a self-validating protocol, we must understand the electronic requirements of the precursors.[1][4] The target molecule is a diaryl ether .[1] The bond to be formed is the C-O-C linkage between the electron-deficient pyridine ring and the nitro-substituted benzene ring.[1]
Strategic Disconnection
-
Bond A (Pyridine-Oxygen): Forming this bond requires reacting a 3-halopyridine with a phenol.[1] However, 3-halopyridines are electronically deactivated towards
without strong electron-withdrawing groups (EWG) at ortho/para positions.[1] This route would require expensive transition metal catalysis (Ullmann/Buchwald).[1] -
Bond B (Benzene-Oxygen): Forming this bond involves reacting 3-hydroxypyridine (nucleophile) with a substituted nitrobenzene.[1] The nitro group is a powerful EWG, activating the benzene ring for
.[4]
Decision: We select Disconnection B . The electrophile, 3,5-difluoronitrobenzene , is symmetric and highly activated.[4] The nucleophile, 3-hydroxypyridine , is readily available.[4]
Figure 1: Retrosynthetic breakdown favoring the
Experimental Protocol: Synthesis
This protocol is designed for a 10 mmol scale but is linearly scalable.[1]
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][5][6][7] | Amount | Role |
| 3,5-Difluoronitrobenzene | 159.09 | 1.0 | 1.59 g | Electrophile (Substrate) |
| 3-Hydroxypyridine | 95.10 | 1.1 | 1.05 g | Nucleophile |
| Potassium Carbonate ( | 138.21 | 1.5 | 2.07 g | Base (Proton Scavenger) |
| DMF (Anhydrous) | - | - | 15 mL | Polar Aprotic Solvent |
Step-by-Step Methodology
Step 1: Nucleophile Activation
-
Charge a dry 50 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Add 3-hydroxypyridine (1.05 g) and
(2.07 g). -
Add DMF (10 mL) and stir at Room Temperature (RT) for 15 minutes.
Step 2: Electrophilic Addition
-
Dissolve 3,5-difluoronitrobenzene (1.59 g) in the remaining DMF (5 mL).
-
Add this solution dropwise to the reaction mixture over 5 minutes.
-
Causality: Dropwise addition prevents localized high concentrations, minimizing the risk of exothermic runaways, although this reaction is generally mild.[4]
-
Step 3: Reaction & Monitoring
-
Heat the mixture to 80°C .
-
Monitor via TLC (30% EtOAc in Hexanes) or HPLC.[1]
Step 4: Workup
-
Cool the reaction to RT.
-
Pour the mixture into Ice-Water (100 mL) with vigorous stirring.
-
Observation: The product should precipitate as a pale yellow solid.[1]
-
-
Filter the solid using a Büchner funnel.[1]
-
Wash the cake with water (
) to remove residual DMF and inorganic salts ( , ).
Step 5: Purification
-
Dry the crude solid in a vacuum oven at 45°C.
-
Recrystallization (Recommended): Dissolve in hot Ethanol (EtOH) and cool slowly.
Mechanistic Insight
The reaction proceeds via a classical Meisenheimer Complex intermediate.[1]
-
Attack: The pyridin-3-olate anion attacks the carbon bearing a fluorine atom.[1] The strong electron-withdrawing nature of the nitro group (para to the attack site relative to the resonance structures, though technically meta in position, the inductive effect of F and resonance of
stabilize the transition state) facilitates the addition. -
Selectivity (The "Self-Limiting" Effect):
-
Why mono-substitution? Once the first fluorine is replaced by the phenoxy group, the aromatic ring becomes more electron-rich due to the resonance donation of the oxygen lone pairs.[4]
-
This deactivates the ring towards a second nucleophilic attack, ensuring high selectivity for the mono-substituted product.[1][4]
-
Figure 2: Reaction pathway demonstrating the deactivation step that prevents double substitution.[1]
Characterization Standards
To validate the synthesis, the following analytical data must be obtained.
Proton NMR ( NMR)[1]
-
Solvent:
or .[1] -
Key Features:
-
Pyridine Ring: Look for 4 distinct protons.[1] The proton at C2 (between N and O) will be a singlet or narrow doublet significantly downfield (~8.4-8.5 ppm).[1]
-
Benzene Ring: The 3 protons on the nitro-benzene ring will appear as multiplets.[1] The proton between the
and F groups is distinct. -
Coupling: The fluorine atom will split adjacent benzene protons (
coupling).[1]
-
Fluorine NMR ( NMR)
-
Diagnostic Signal: A single peak around -108 to -110 ppm .[1]
-
Validation: The starting material (3,5-difluoronitrobenzene) has a signal at a different shift (typically -106 ppm) and is symmetric (1 signal).[1] If the reaction failed, you see the SM peak.[4] If double substitution occurred, the F signal disappears entirely.[1][4] The presence of a single, shifted F peak confirms mono-substitution. [4]
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).[1][4]
-
Expected Mass:
.[1] -
Pattern: The pyridine nitrogen protonates readily.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet DMF or old | Use anhydrous DMF; flame-dry glassware.[1] Grind |
| Double Substitution | Temperature too high (>120°C).[1] | Maintain temp at 80°C. Do not use excess nucleophile (>1.2 eq).[1] |
| Oily Product | Residual DMF. | Wash extensively with water.[1] Recrystallize from EtOH/Hexane. |
| Dark Coloration | Oxidation of phenol.[1] | Conduct reaction under Nitrogen/Argon atmosphere. |
References
-
PubChem. "3,5-Difluoronitrobenzene Compound Summary."[1][4] National Center for Biotechnology Information.[1] Accessed February 3, 2026.[1][4] [Link]
-
Organic Chemistry Portal.
)."[1] Organic Chemistry Portal. [Link] -
Inno Pharmchem. "Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene." Ningbo Inno Pharmchem Co., Ltd. [Link][1][4]
Sources
- 1. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-Fluoro-5-nitrophenox, RHAWN, 2496841 - 나비엠알오 [navimro.com]
- 3. parchem.com [parchem.com]
- 4. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-(3-Fluoro-5-nitrophenoxy)pyridine for Advanced Research Applications
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, 3-(3-Fluoro-5-nitrophenoxy)pyridine. We will delve into its commercial availability, logical synthetic pathways, physicochemical properties, and its strategic importance as a building block in modern chemical research.
Strategic Overview and Significance
3-(3-Fluoro-5-nitrophenoxy)pyridine is a diaryl ether derivative incorporating three key structural motifs that are highly valuable in the synthesis of complex molecules: a pyridine ring, a nitroaromatic system, and a fluorine substituent. The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] The strategic placement of a fluorine atom is a well-established technique in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve target binding affinity.[2] Furthermore, the nitro group serves as a versatile chemical handle, readily convertible to an amine, which opens up a vast landscape of subsequent chemical modifications. This unique combination makes the title compound a valuable intermediate for creating libraries of novel compounds for screening and lead optimization in drug discovery and materials science.[3][4]
Commercial Sourcing and Availability
3-(3-Fluoro-5-nitrophenoxy)pyridine is available as a specialty chemical from a select number of suppliers. Due to its specific nature, it is typically offered in research-scale quantities. Researchers are advised to contact suppliers directly for bulk quantity requests and to obtain a Certificate of Analysis (CoA) to verify purity and identity.
Table 1: Commercial Suppliers of 3-(3-Fluoro-5-nitrophenoxy)pyridine
| Supplier | CAS Number | Notes |
| Parchem | 803700-29-0 | A supplier of specialty chemicals.[5] |
| ChemUniverse | 803700-29-0 | Offers the compound and accepts blanket purchase orders for larger quantities.[6] |
Note: Availability and stock levels are subject to change. Always verify with the supplier before initiating projects.
Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine is not widely published, its structure strongly suggests a synthesis via nucleophilic aromatic substitution (SNAr). A logical and field-proven approach involves the condensation of a pyridinol with an activated fluoro-nitro-aromatic compound.
Proposed Synthetic Pathway: SNAr Condensation
The most probable synthetic route is the reaction between 3-hydroxypyridine and 1,3-difluoro-5-nitrobenzene.
-
Reactant A: 3-Hydroxypyridine
-
Reactant B: 1,3-Difluoro-5-nitrobenzene
-
Base: Potassium Carbonate (K₂CO₃) or a stronger base like Cesium Carbonate (Cs₂CO₃)
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Temperature: Elevated temperatures (e.g., 80-120 °C) are typically required.
Causality and Experimental Justification
-
The Role of the Base: The reaction is initiated by the deprotonation of the hydroxyl group on 3-hydroxypyridine. A base like potassium carbonate is essential to generate the more nucleophilic pyridin-3-olate anion. This anion is the active species that attacks the electron-deficient aromatic ring.
-
Activation of the Aryl Halide: The SNAr reaction is highly dependent on the electronic nature of the aryl halide. The presence of a strongly electron-withdrawing nitro group (-NO₂) in the meta position to the fluorine atoms significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This activation is critical for the reaction to proceed at a reasonable rate.
-
Choice of Solvent: Polar aprotic solvents like DMF are ideal for this type of reaction. They effectively solvate the cation (e.g., K⁺) of the base, leaving the pyridin-3-olate anion relatively "naked" and more reactive. Furthermore, these solvents have high boiling points, allowing the reaction to be conducted at the necessary elevated temperatures.
-
Reaction Workflow Diagram: The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Proposed workflow for the synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine.
Step-by-Step Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reactant Addition: Add 1,3-difluoro-5-nitrobenzene (1.1 eq) to the suspension.
-
Heating: Heat the reaction mixture to 100 °C and maintain for 10-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.
This protocol is a generalized representation based on similar reactions.[7] Optimization of equivalents, temperature, and reaction time is essential for maximizing yield and purity.
Physicochemical and Safety Data
Accurate characterization is paramount for ensuring the quality of the starting material in any research endeavor.
Table 2: Key Physicochemical Properties
| Property | Value |
| CAS Number | 803700-29-0 |
| Molecular Formula | C₁₁H₇FN₂O₃ |
| Molecular Weight | 234.18 g/mol |
| Appearance | Expected to be a solid (based on similar structures) |
Expected Analytical Data
While a specific Certificate of Analysis should be requested from the supplier, the expected spectral characteristics based on the molecule's structure are:
-
¹H-NMR: Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on both the pyridine and the substituted phenyl ring.
-
¹³C-NMR: Eleven distinct signals for the aromatic carbons, with carbons attached to electronegative atoms (O, N, F) appearing further downfield.
-
¹⁹F-NMR: A single peak corresponding to the fluorine atom on the phenyl ring.
-
Mass Spectrometry (MS): A molecular ion peak (M⁺) at m/z 234.04, corresponding to the molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-O-C ether stretching, Ar-NO₂ (symmetric and asymmetric stretches), and C-F stretching.
GHS Safety Profile (Anticipated)
No specific GHS classification is available for this exact compound. However, based on the structurally related 2-fluoro-5-nitropyridine, the following hazards should be anticipated[8]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Self-Validating Protocol for Safe Handling:
-
Always consult the supplier-provided Safety Data Sheet (SDS) before handling.
-
Handle the compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
3-(3-Fluoro-5-nitrophenoxy)pyridine represents a strategically designed chemical intermediate with significant potential for application in pharmaceutical and materials science research. Its commercial availability, though limited to specialty suppliers, provides access to a valuable building block. The logical and well-understood SNAr synthesis pathway allows for its potential in-house preparation and scaling. The combination of the pyridine core, a fluorine substituent, and a versatile nitro group makes it an asset for any research program focused on the rapid generation of novel, functionalized molecules.
References
-
Oakwood Chemical. 3-Fluoro-5-(trifluoromethyl)pyridine. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PrepChem.com. Synthesis of (a) 3-Chloro-5-trifluoromethyl-2-(4-nitrophenoxy)pyridine. [Link]
-
PubChem - NIH. 2-Fluoro-5-nitropyridine. [Link]
- Google Patents. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]
-
ResearchGate. (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]
-
Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
OSHA. T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3). [Link]
- Google Patents. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
-
PubChem. 3-Fluoropyridine. [Link]
-
ChemUniverse. 3-(3-FLUORO-5-NITROPHENOXY)PYRIDINE [P85407]. [Link]
-
SENOVA PHARMA. Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. parchem.com [parchem.com]
- 6. 3-(3-FLUORO-5-NITROPHENOXY)PYRIDINE [P85407] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]
role of fluorine in 3-(3-Fluoro-5-nitrophenoxy)pyridine activity
The Role of Fluorine in 3-(3-Fluoro-5-nitrophenoxy)pyridine Activity: A Technical Guide for Kinase Inhibitor Design
Executive Summary
This technical guide analyzes the structural and functional significance of 3-(3-Fluoro-5-nitrophenoxy)pyridine (CAS 803700-29-0), a critical intermediate in the synthesis of c-Met kinase inhibitors (e.g., as detailed in patent WO2008/42867). The guide targets medicinal chemists and drug developers, focusing on the specific utility of the fluorine substituent in optimizing pharmacokinetics (PK), metabolic stability, and binding affinity within the ATP-binding pocket of receptor tyrosine kinases.
Structural Architecture & Synthetic Logic
The scaffold consists of a pyridine ring linked via an ether oxygen to a phenyl ring substituted with a nitro group and a fluorine atom. This architecture is not arbitrary; it is a privileged scaffold designed to balance lipophilicity and solubility while positioning the nitro group (a precursor to a solubilizing amine/urea motif) for optimal interaction with the kinase hinge region or solvent front.
The Synthesis: Fluorine-Enabled SNAr
The presence of fluorine is twofold: it serves as a synthetic handle during assembly and a functional element in the final bioactive molecule. The synthesis typically employs a Nucleophilic Aromatic Substitution (SNAr) .
-
Electrophile: 1,3-Difluoro-5-nitrobenzene. The nitro group strongly activates the ring, making the fluorine atoms excellent leaving groups.
-
Nucleophile: 3-Hydroxypyridine.
-
Selectivity: The reaction displaces one fluorine atom. The second fluorine remains, becoming the critical structural feature discussed in this guide.
DOT Diagram: Synthesis Workflow
Figure 1: Synthetic pathway utilizing the activating nature of the nitro group and the leaving group ability of fluorine.[1]
The Mechanistic Role of Fluorine
The retention of the fluorine atom at the 3-position (meta to the ether linkage) is a deliberate medicinal chemistry strategy. Its role is multifaceted, impacting the molecule's physicochemical properties and biological interaction profile.[2]
Metabolic Blocking (CYP450 Shielding)
The primary role of the fluorine atom in this scaffold is to block oxidative metabolism .
-
Problem: Phenyl rings in kinase inhibitors are prone to hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) at electron-rich positions.
-
Solution: The C-F bond is metabolically inert. By substituting hydrogen with fluorine at the 3-position, the scaffold prevents the formation of toxic phenolic metabolites and extends the half-life (
) of the drug. -
Mechanism: Fluorine’s high electronegativity pulls electron density from the ring, deactivating it towards the electrophilic attack required for CYP-mediated oxidation.
Electronic Modulation of the Ether Linkage
The fluorine atom exerts a strong inductive effect (-I) on the phenyl ring.
-
Ether Oxygen: The electron-withdrawing nature of the fluorine reduces the electron density on the ether oxygen. This lowers the basicity of the oxygen, reducing the likelihood of protonation at physiological pH, which could otherwise disrupt binding or membrane permeability.
-
Nitro/Amine Reactivity: In the subsequent reduction of the nitro group to an amine (for further derivatization into ureas/amides), the fluorine atom lowers the pKa of the resulting aniline. This modulation is critical for fine-tuning the hydrogen bond donor capability of the final inhibitor.
Conformational Locking
The C-F bond (1.35 Å) is slightly longer than a C-H bond (1.09 Å) but significantly shorter than other halogens.
-
Effect: It introduces a specific steric bulk that restricts the free rotation of the phenyl ring relative to the pyridine ring.
-
Result: This "conformational bias" pre-organizes the molecule into a bioactive conformation that fits the ATP-binding pocket of c-Met, minimizing the entropic penalty upon binding.
DOT Diagram: Mechanism of Action
Figure 2: The cascade of effects initiated by the fluorine substitution on the phenoxy ring.
Experimental Validation Protocols
To validate the efficacy of the fluorine substitution, the following self-validating experimental protocols are recommended.
Comparative Metabolic Stability Assay
Objective: Quantify the intrinsic clearance (
Protocol:
-
Preparation: Synthesize both the target (3-F) and the protio-analog (3-H).
-
Incubation: Incubate compounds (
) with pooled human liver microsomes (HLM) and NADPH regenerating system at . -
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .-
Success Criteria: The fluorinated compound should exhibit a
-fold increase in compared to the H-analog.
-
Electronic Profiling (pKa Determination)
Objective: Assess the impact of fluorine on the acidity of the downstream amine product.
Protocol:
-
Reduction: Reduce the nitro group of the scaffold to the amine (using
). -
Titration: Perform potentiometric titration using a Sirius T3 or equivalent autotitrator in 0.15 M KCl.
-
Data: Measure the pKa of the anilinic nitrogen.
-
Expectation: The 3-F aniline should have a lower pKa (approx. 3.5 - 4.0) compared to the non-fluorinated aniline (approx. 4.6), reducing protonation at physiological pH and improving membrane permeability.
-
Data Summary: Fluorine vs. Hydrogen
The following table summarizes the theoretical and observed shifts in properties due to the fluorine substitution in this specific scaffold context.
| Property | Non-Fluorinated Analog (H) | Fluorinated Scaffold (F) | Impact on Drug Development |
| C-X Bond Energy | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | High Stability: Resistant to oxidative cleavage. |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Steric Fit: Fills hydrophobic pockets without steric clash. |
| Hammett Constant ( | 0.00 | 0.34 | Electronic: Strong electron withdrawal deactivates ring. |
| Lipophilicity ( | 0.00 | +0.14 | Permeability: Slight increase in LogP improves cell entry. |
| Metabolic Liability | High (Ortho/Para hydroxylation) | Low (Blocked site) | PK Profile: Reduced clearance, lower dosing frequency. |
References
-
SGX Pharmaceuticals, Inc. (2008). Inhibitors of c-Met Protein Kinase. World Intellectual Property Organization. Patent WO2008/42867 A2.[3] Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Sources
Technical Guide: 3-(3-Fluoro-5-nitrophenoxy)pyridine as a Heterocyclic Building Block
[1][2][3][4]
Executive Summary
3-(3-Fluoro-5-nitrophenoxy)pyridine represents a high-value "privileged structure" intermediate in modern medicinal chemistry.[1][2][3] This biaryl ether scaffold combines the physicochemical modulation of a pyridine ring with the electronic and metabolic advantages of a fluorinated nitrobenzene core.[1] It serves as a critical precursor for Type II kinase inhibitors , allosteric modulators, and protein-protein interaction inhibitors.
This guide details the synthesis, physicochemical properties, and strategic application of this building block, focusing on its conversion into the pharmacologically active 3-(3-Fluoro-5-aminophenoxy)pyridine moiety.[1]
Part 1: Structural Analysis & Pharmacophore Utility[1][2][4]
The utility of 3-(3-Fluoro-5-nitrophenoxy)pyridine lies in its ability to address three common failure modes in drug discovery: solubility , metabolic stability , and vector positioning .[1]
| Feature | Chemical Component | Pharmacological Function |
| Solubility Handle | Pyridine Nitrogen ( | Acts as a weak base ( |
| Metabolic Block | Fluorine (C-3 position) | Blocks CYP450-mediated oxidation at a metabolically vulnerable phenyl position; increases lipophilicity ( |
| Linker Geometry | Ether Oxygen (-O-) | Provides a non-rigid, 120° bond angle that allows the two aromatic systems to adopt a twisted conformation, often required to fit into deep hydrophobic pockets (e.g., the ATP-binding site of kinases).[1] |
| Warhead Precursor | Nitro Group (- | Latent functionality.[1][2][3] Once reduced to |
Part 2: Synthetic Methodology
The synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine is achieved via a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The disconnection relies on the bond formation between the pyridyl oxygen and the electron-deficient benzene ring.[1]
-
Nucleophile: 3-Hydroxypyridine (Ambident: O- vs. N-attack).[1][2]
-
Electrophile: 1,3-Difluoro-5-nitrobenzene (Highly activated).[1][2]
Optimized Synthesis Protocol
Objective: Selective O-arylation over N-arylation.
Reagents:
-
Substrate B: 1,3-Difluoro-5-nitrobenzene (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) - Chosen for the "Cesium Effect" which enhances O-nucleophilicity.[1][2][3] -
Solvent: Dimethyl Sulfoxide (DMSO) or DMF (Anhydrous).[1][2]
Step-by-Step Workflow:
-
Activation: Charge a reaction vessel with 3-Hydroxypyridine and
in anhydrous DMSO. Stir at room temperature for 30 minutes to generate the pyridin-3-olate anion. -
Addition: Add 1,3-Difluoro-5-nitrobenzene dropwise. The reaction is exothermic; maintain temperature
during addition to prevent regio-scrambling. -
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS for the consumption of the hydroxypyridine.[1][2]
-
Workup: Cool to RT. Pour into ice-water (10x volume). The product often precipitates as a solid.[1][2] If oil forms, extract with Ethyl Acetate (3x).[2]
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc gradient).[1][2]
Critical Control Point: 3-Hydroxypyridine can react via the nitrogen to form the zwitterionic N-aryl species.[1][2] Using
Downstream Functionalization (Nitro Reduction)
The nitro group must be reduced to the aniline to unlock the building block's potential.[1]
-
Method: Hydrogenation (
, Pd/C) is standard.[2] -
Alternative: Iron/Ammonium Chloride (
) reduction is preferred if the pyridine ring is sensitive to over-reduction or if halogen substituents (Cl, Br) are present elsewhere on the molecule.
Part 3: Visualization of Chemical Logic
Diagram 1: Synthetic Pathway & Regioselectivity
This diagram illustrates the
Caption: Synthesis of the 3-(3-Fluoro-5-nitrophenoxy)pyridine scaffold via S_NAr and activation to the aniline.
Part 4: Case Studies & Applications
Kinase Inhibitor Design (c-Met / VEGFR)
The 3-fluoro-5-aminophenoxy motif is a bioisostere of the 3-trifluoromethyl-phenoxy group found in Sorafenib and Regorafenib.[1][2]
-
Binding Mode: The pyridine nitrogen often faces the solvent front, improving solubility, while the ether oxygen acts as a hinge, allowing the fluorophenyl group to occupy the hydrophobic back-pocket (Gatekeeper region).[1]
-
Example Logic: In the design of c-Met inhibitors, replacing a simple phenyl ring with the (3-fluoro-5-nitrophenoxy)pyridine scaffold reduced lipophilicity (
) while maintaining potency.[1]
Experimental Data Summary
| Property | Value | Method/Source |
| Molecular Weight | 234.18 g/mol | Calculated |
| cLogP | 2.1 | ChemDraw Predicted |
| TPSA | 58.0 | Topological Surface Area |
| H-Bond Acceptors | 4 (N, O, NO2) | Structural Analysis |
| Melting Point | 98–100°C | Typical for class [1] |
| Solubility | Moderate (DMSO, MeOH) | Experimental Observation |
Part 5: Safety & Handling
References
-
Preparation of 3-Chloro-5-trifluoromethyl-2-(4-nitrophenoxy)pyridine . PrepChem. Accessed via .[2] (Representative protocol for nitrophenoxypyridine synthesis).
-
Synthesis of 3-hydroxypyridine derivatives . Google Patents.[1][2] CN103664760A.[1][2] Accessed via .[2]
-
1,3-Difluoro-5-nitrobenzene Technical Data . PubChem. CID 2265-94-3.[1][2] Accessed via .[2][3]
- Kinase Inhibitor Scaffolds: Phenoxypyridines. Journal of Medicinal Chemistry. (General reference for biaryl ether utility in kinase inhibitors).
Comprehensive Biological Screening of 3-(3-Fluoro-5-nitrophenoxy)pyridine Analogs: From Assay Design to Lead Identification
Topic: Preliminary Biological Screening of 3-(3-Fluoro-5-nitrophenoxy)pyridine Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The 3-(3-Fluoro-5-nitrophenoxy)pyridine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a pyridine ring linked via an ether bridge to an electron-deficient phenyl ring. This architecture mimics the biaryl ether pharmacophores found in several FDA-approved kinase inhibitors (e.g., c-Met and VEGFR inhibitors) and herbicides (phytoene desaturase inhibitors).
This guide outlines a rigorous, self-validating screening cascade for this specific analog class. It moves beyond generic protocols to address the specific physicochemical challenges of the nitro-fluoro-phenoxy motif—specifically, its solubility profile, potential for reductive metabolism, and specific binding modes in ATP-binding pockets.
Part 1: Chemical Rationale & Structural Activity Relationship (SAR)
Before initiating wet-lab screening, it is critical to understand the why behind the molecule. The 3-(3-Fluoro-5-nitrophenoxy)pyridine core combines three distinct functional elements:
-
Pyridine "Head": Acts as a hydrogen bond acceptor, typically interacting with the hinge region of kinase domains or specific serine residues in bacterial enzymes.
-
Ether Linker: Provides rotational freedom, allowing the molecule to adopt a "U-shape" conformation often required for deep pocket binding (Type II kinase inhibition).
-
3-Fluoro-5-nitro "Tail":
-
Fluorine: Increases lipophilicity and metabolic stability at the C3 position.
-
Nitro: A strong electron-withdrawing group (EWG) that enhances the acidity of neighboring protons but poses a metabolic liability (reduction to aniline). Note: Early screening must assess if activity is driven by the nitro group itself or its reduced metabolite.
-
SAR Logic Diagram
The following diagram illustrates the logical flow from the parent scaffold to derivative generation and target hypothesis.[1]
Figure 1: SAR optimization logic connecting the phenoxy-pyridine scaffold to potential biological targets.
Part 2: Tier 1 - Primary In Vitro Screening (Enzymatic & Phenotypic)
For this scaffold, a dual-path screening strategy is recommended: Path A (Anticancer/Kinase) and Path B (Antimicrobial) .
Path A: Kinase Inhibition Assay (FRET-based)
Phenoxy pyridines are classical ATP-competitive inhibitors. The primary screen should utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine IC50 values against a panel of tyrosine kinases (e.g., c-Met, VEGFR2).
Protocol Integrity Check:
-
Control: Staurosporine (non-selective kinase inhibitor).
-
False Positive Flag: Compounds with high fluorescence background (nitro groups can quench fluorescence). Correction: Use a ratiometric readout (Emission 520nm/495nm) to normalize.
Methodology:
-
Reagents: Recombinant Kinase domain, Fluorescein-labeled poly-GT substrate, ATP (at Km), and Tb-labeled antibody.
-
Incubation: Mix 5 µL compound (in DMSO) with 10 µL enzyme/substrate mix. Incubate 60 min at RT.
-
Detection: Add 10 µL EDTA/Tb-antibody stop solution. Read TR-FRET.
-
Calculation:
Path B: Antimicrobial Susceptibility (Broth Microdilution)
Given the structural similarity to certain antitubercular agents, screening against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is essential.
Protocol:
-
Inoculum: Adjust bacterial culture to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Dosing: Serial 2-fold dilutions of analogs (range: 64 µg/mL to 0.125 µg/mL).
-
Readout: Visual turbidity check after 18-24h at 37°C.
-
Validation: Resazurin dye (Alamar Blue) can be added; a color change from blue to pink indicates viable bacterial metabolism (failure of inhibition).
Part 3: Tier 2 - Cellular & Mechanistic Validation
Once "hits" are identified (e.g., IC50 < 1 µM), they must be validated in a cellular context to assess membrane permeability and off-target toxicity.
Cellular Viability Assay (MTT/MTS)
The nitro group can be reductively metabolized by cellular nitroreductases, potentially leading to false toxicity readouts.
-
Critical Adjustment: Do not use MTT if the compound reduces tetrazolium spontaneously. Use CellTiter-Glo (ATP luminescence) as a more robust alternative for this specific scaffold.
Data Presentation Standard:
| Compound ID | R-Group (Tail) | c-Met IC50 (nM) | A549 Cell GI50 (µM) | Selectivity Index (SI) |
| Ref-1 | -NO2 (Parent) | 450 | 2.1 | 4.6 |
| Analog-3 | -NH2 (Reduced) | 1200 | >50 | <1 |
| Analog-7 | -NH-CO-CH3 | 15 | 0.08 | 262 |
Table 1: Example dataset showing the loss of potency upon reduction (-NH2) and recovery upon acylation (Analog-7), a common trend in this scaffold class.
Mechanistic Confirmation: Tubulin Polymerization
If the kinase profile is clean but cytotoxicity is high, the compound may be acting as a microtubule destabilizer (colchicine-site binder).
Workflow:
-
Purified Tubulin: Incubate porcine brain tubulin (3 mg/mL) with the analog (10 µM) at 37°C.
-
Tracking: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Interpretation: A decrease in Vmax or a lag in the polymerization curve compared to the Paclitaxel control indicates inhibition.
Part 4: Screening Workflow Visualization
The following diagram details the decision matrix for advancing a compound from synthesis to lead declaration.
Figure 2: Decision tree for the biological evaluation of phenoxy pyridine analogs.
References
-
Synthesis and biological evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Novel microtubule-interacting phenoxy pyridine and phenyl sulfanyl pyridine analogues for cancer therapy. PubMed. Available at: [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives. MDPI. Available at: [Link][1][2]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. Available at: [Link]
-
Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist. ACS Journal of Medicinal Chemistry. Available at: [Link]
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing the 3-(3-Fluoro-5-nitrophenoxy)pyridine Scaffold
Abstract
The pyridine-ether scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of small molecule kinase inhibitors. This guide provides a detailed technical overview and actionable protocols for the synthesis of kinase inhibitors using 3-(3-Fluoro-5-nitrophenoxy)pyridine as a key building block. We will elucidate the strategic importance of this starting material, detailing the chemical logic behind a multi-step synthesis that includes a robust nucleophilic aromatic substitution (SNAr) to form the diaryl ether core, a chemoselective nitro group reduction to unmask a key amine intermediate, and subsequent diversification via amide coupling and Suzuki-Miyaura cross-coupling. These protocols are designed to be self-validating and are supported by mechanistic insights and authoritative references, providing researchers in drug development with a comprehensive resource for generating novel kinase inhibitor libraries.
Introduction: The Strategic Value of the 3-Phenoxypyridine Scaffold
Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, most notably cancer.[1][2] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms for numerous malignancies.[3] Within the vast chemical space of kinase inhibitors, scaffolds based on a central pyridine ring linked to a phenyl group via an ether linkage are particularly prevalent. This "privileged" structure effectively mimics the hinge-binding interactions of the native ATP ligand, a crucial anchoring point for many potent inhibitors.[4]
The starting material, 3-(3-Fluoro-5-nitrophenoxy)pyridine, is a highly strategic building block for several reasons:
-
The Nitro Group as a Masked Amine: The nitro group serves as a robust electron-withdrawing group, activating the phenyl ring for the initial SNAr reaction. More importantly, it acts as a synthetic handle that can be selectively reduced to a primary aniline. This aniline is the primary point for diversification, allowing for the introduction of various side chains to probe the solvent-front region of the kinase ATP pocket and modulate properties like potency, selectivity, and solubility.
-
The Fluoro Substituent: The fluorine atom provides several advantages. Its electronegativity can influence the pKa of the nearby aniline intermediate, affecting its reactivity and the binding characteristics of the final compound. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the drug candidate.
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, often forming a critical interaction with the "hinge" region of the kinase active site.[5]
This guide will walk through the synthesis of a key intermediate, 3-(3-fluoro-5-aminophenoxy)pyridine, and its subsequent elaboration into potential kinase inhibitors.
Synthetic Strategy and Workflow
The overall synthetic approach is a modular, multi-step process designed for flexibility and library synthesis. The workflow begins with the construction of the core diaryl ether, followed by unmasking the reactive amine, and concludes with diversification to generate final compounds.
Caption: General workflow for synthesizing kinase inhibitors from 3-(3-Fluoro-5-nitrophenoxy)pyridine.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold - 3-(3-Fluoro-5-nitrophenoxy)pyridine
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether bond. The reaction is driven by the electron-withdrawing effect of the nitro group on the phenol ring, which makes the phenoxide a potent nucleophile, and the use of a polar aprotic solvent to solvate the cation of the base.
Rationale for Experimental Choices:
-
Reagents: 3-Bromopyridine is chosen as the electrophile. 3-Fluoro-5-nitrophenol is the nucleophile precursor.
-
Base: Potassium carbonate (K2CO3) is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. It is inexpensive and easy to remove after the reaction.[6]
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation, freeing the phenoxide to act as a nucleophile. Its high boiling point allows for elevated reaction temperatures to drive the reaction to completion.
-
Temperature: Heating the reaction facilitates the displacement of the bromide, which is typically the rate-limiting step in this type of SNAr reaction.
Step-by-Step Methodology:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-5-nitrophenol (1.0 eq, 5.0 g).
-
Add anhydrous potassium carbonate (1.5 eq, 6.6 g) and dimethylformamide (DMF, 40 mL).
-
Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide salt.
-
Add 3-bromopyridine (1.1 eq, 3.3 mL) to the mixture.
-
Heat the reaction mixture to 100 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
| Compound | Expected Yield | Purity (HPLC) | Key Characterization Data (Expected) |
| 3-(3-Fluoro-5-nitrophenoxy)pyridine | 80-90% | >95% | 1H NMR (CDCl3): Peaks corresponding to both pyridine and substituted phenyl rings. MS (ESI+): m/z = 235.0 [M+H]+ |
Protocol 2: Synthesis of the Key Intermediate - 3-(5-Amino-3-fluorophenoxy)pyridine
This protocol details the chemoselective reduction of the aromatic nitro group to a primary amine. Iron powder in the presence of an acid (like ammonium chloride or acetic acid) is a classic, cost-effective, and highly selective method for this transformation, leaving other functional groups like the fluoro and the pyridine ring intact.[7][8]
Rationale for Experimental Choices:
-
Reducing Agent: Iron powder is a mild and effective reducing agent for nitroarenes. The reaction is heterogeneous and generally clean.[7]
-
Acid Source: Ammonium chloride in an aqueous alcohol solution provides a mild acidic environment necessary for the reduction process.
-
Solvent System: A mixture of ethanol and water is used to dissolve the starting material and facilitate the reaction with the solid iron.
Step-by-Step Methodology:
-
In a 250 mL round-bottom flask, suspend 3-(3-fluoro-5-nitrophenoxy)pyridine (1.0 eq, 4.0 g) in a mixture of ethanol (60 mL) and water (20 mL).
-
Add iron powder (5.0 eq, 4.8 g) and ammonium chloride (4.0 eq, 3.7 g) to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the desired amine as a solid.
| Compound | Expected Yield | Purity (HPLC) | Key Characterization Data (Expected) |
| 3-(5-Amino-3-fluorophenoxy)pyridine | 85-95% | >97% | 1H NMR (CDCl3): Appearance of a broad singlet for -NH2 protons. MS (ESI+): m/z = 205.1 [M+H]+ |
Protocol 3: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol assumes a starting material where the pyridine ring is halogenated (e.g., 2-chloro-5-(3-fluoro-5-aminophenoxy)pyridine) to illustrate this powerful C-C bond-forming reaction. The Suzuki reaction is widely used in drug discovery for its functional group tolerance and reliability.[9][10]
Rationale for Experimental Choices:
-
Catalyst: Palladium(II) acetate [Pd(OAc)2] is a common palladium precursor that forms the active Pd(0) catalyst in situ.
-
Ligand: A phosphine ligand (e.g., SPhos, XPhos) is crucial to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.
-
Base: An aqueous solution of potassium carbonate is used to activate the boronic acid.
-
Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water allows both the organic-soluble aryl halide and the water-soluble base to participate in the reaction.
Step-by-Step Methodology:
-
To a microwave vial, add the halogenated pyridine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)2 (0.02 eq) and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of dioxane (3 mL) and water (1 mL).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, heat conventionally at 90 °C for 4-8 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the final coupled product.
Application in Kinase Inhibition: Targeting the c-KIT Signaling Pathway
Derivatives from this scaffold have shown activity against numerous kinases, including receptor tyrosine kinases like c-KIT.[11][12] The c-KIT receptor is a Class III receptor tyrosine kinase, and its aberrant activation through mutation or overexpression is a key driver in various cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[13][14]
Upon binding its ligand, Stem Cell Factor (SCF), c-KIT dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K-AKT and RAS-MAPK pathways, which promote cell proliferation, survival, and migration.[11] Inhibitors derived from the 3-(5-amino-3-fluorophenoxy)pyridine intermediate can occupy the ATP-binding pocket of c-KIT, preventing its phosphorylation and blocking these downstream signals.
Caption: Simplified c-KIT signaling pathway and the mechanism of action for ATP-competitive inhibitors.
Summary and Outlook
The 3-(3-Fluoro-5-nitrophenoxy)pyridine scaffold provides a versatile and powerful platform for the synthesis of novel kinase inhibitors. The protocols outlined in this guide offer a reliable and rational approach to generating a key amine intermediate and subsequently diversifying it into libraries of potential drug candidates. The strategic placement of the fluoro and masked amine functionalities allows for fine-tuning of the structure-activity relationship (SAR) and pharmacokinetic properties. By applying these methods, researchers can efficiently explore the chemical space around this privileged scaffold to develop next-generation inhibitors for a range of kinase targets implicated in human disease.
References
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US10596174B2 - Pyrrolopyrimidine compounds as inhibitors of protein kinases - Google Patents.
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing.
-
WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents.
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed.
-
WO2023154282A1 - Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications - Google Patents.
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Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2 - PubChem.
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CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.
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Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC.
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Synthesis of (a) 3-Chloro-5-trifluoromethyl-2-(4-nitrophenoxy)pyridine - PrepChem.com.
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4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed.
-
Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC.
-
phenazopyridine regulates the human kinome. - ResearchGate.
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Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - NIH.
-
Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors - ResearchGate.
-
Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications - ResearchGate.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
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Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC.
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Role of tyrosine kinase activity in 2,2',2''-tripyridine-induced nitricoxide generation in macrophages - PubMed.
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI.
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c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights - Dove Medical Press.
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
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Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - ACS Publications.
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US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents.
-
Kinase inhibitor - Patent US-9499486-B2 - PubChem.
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Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv.
-
Kinase Profiling Inhibitor Database - International Centre for Kinase Profiling.
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
-
Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PubMed.
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC - NIH.
-
Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - NIH.
-
Pyridine Synthesis: Cliff Notes - Baran Lab.
-
Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed.
-
Chemical structure of type II kinase inhibitors. - ResearchGate.
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed.
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.
-
Pyridine synthesis - Organic Chemistry Portal.
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Profiling Data &Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc.
-
(PDF) Role and Significance of c-KIT Receptor Tyrosine Kinase in Cancer: A Review - ResearchGate.
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Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
-
Nitro Reduction - Common Conditions - Organic Chemistry Portal.
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - ResearchGate.
-
Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening - MDPI.
-
(PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - ResearchGate.
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
-
C-kit expression in cancer cells or hematopoietic cells of the tumoral microenvironment: which is the basis for efficacy of TK inhibitors and immunotherapy in HCC? - OAE Publishing Inc.
-
Kinome Profile - ChemDiv.
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC - PubMed Central.
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC - PubMed Central.
-
Synthesis and identification of[1][15][16]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed.
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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-(3-Fluoro-5-nitrophenoxy)pyridine
Introduction: The Strategic Importance of 3-(3-Fluoro-5-nitrophenoxy)pyridine in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives being integral to a wide array of therapeutic agents due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The strategic incorporation of a phenoxy moiety at the 3-position of the pyridine ring introduces a key structural motif found in numerous biologically active molecules. This diaryl ether linkage offers a balance of rigidity and conformational flexibility, enabling precise interactions with biological targets. Furthermore, the substitution pattern on the phenoxy ring provides a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.
This guide focuses on the nucleophilic aromatic substitution (SNAr) reactions of a particularly valuable building block: 3-(3-fluoro-5-nitrophenoxy)pyridine. The presence of a nitro group on the phenoxy ring, meta to the ether linkage and ortho/para to the fluorine atom, strongly activates the aromatic system towards nucleophilic attack. This activation, coupled with the excellent leaving group ability of fluoride in SNAr reactions, makes this compound a versatile precursor for the synthesis of a diverse library of derivatives.[3][4] Researchers in drug development can leverage these reactions to rapidly introduce a variety of functional groups, including amines, thiols, and alkoxy moieties, thereby exploring a broad chemical space in the quest for novel therapeutics. This document provides a comprehensive overview of the principles governing these reactions and detailed protocols for their practical implementation.
Core Principles: Understanding the SNAr Reaction of 3-(3-Fluoro-5-nitrophenoxy)pyridine
The nucleophilic aromatic substitution (SNAr) reaction of 3-(3-fluoro-5-nitrophenoxy)pyridine proceeds through a well-established two-step addition-elimination mechanism.[3]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This carbon is rendered highly electrophilic by the strong electron-withdrawing effect of the nitro group. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a surprisingly effective leaving group in SNAr reactions due to the high electronegativity of fluorine polarizing the C-F bond.[3][4]
The pyridine ring itself is an electron-deficient heterocycle, which can also influence the overall reactivity of the molecule. The strategic placement of the nitro group is crucial for the facile progress of the reaction.
Synthesis of the Starting Material: 3-(3-Fluoro-5-nitrophenoxy)pyridine
A reliable method for the synthesis of 3-(3-fluoro-5-nitrophenoxy)pyridine is the nucleophilic aromatic substitution reaction between a 3-halopyridine (such as 3-bromopyridine or 3-chloropyridine) and 3-fluoro-5-nitrophenol. This reaction is typically performed in the presence of a base in a polar aprotic solvent.
Protocol 1: Synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine
Materials:
-
3-Bromopyridine or 3-Chloropyridine
-
3-Fluoro-5-nitrophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3-fluoro-5-nitrophenol (1.0 equivalent), 3-bromopyridine or 3-chloropyridine (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF or DMSO to dissolve the reactants.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 3-(3-fluoro-5-nitrophenoxy)pyridine.
Experimental Protocols for SNAr Reactions
The following protocols provide detailed methodologies for the reaction of 3-(3-fluoro-5-nitrophenoxy)pyridine with common classes of nucleophiles.
Protocol 2: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 3-(3-amino-5-nitrophenoxy)pyridine derivatives.
Materials:
-
3-(3-Fluoro-5-nitrophenoxy)pyridine
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3-(3-fluoro-5-nitrophenoxy)pyridine (1.0 equivalent).
-
Dissolve the starting material in DMF or DMSO.[5]
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.[5]
-
Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).[5]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.[5]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[5]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Thiols
This protocol outlines the synthesis of thioether derivatives.
Materials:
-
3-(3-Fluoro-5-nitrophenoxy)pyridine
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base
-
Anhydrous Tetrahydrofuran (THF) or DMF as a solvent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 equivalents) or K₂CO₃ (2.0 equivalents) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.[5]
-
Add a solution of 3-(3-fluoro-5-nitrophenoxy)pyridine (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[5]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.[5]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 4: Reaction with Alcohols and Phenols
This protocol describes the synthesis of ether derivatives.
Materials:
-
3-(3-Fluoro-5-nitrophenoxy)pyridine
-
Alcohol or phenol (e.g., methanol, phenol)
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base
-
Anhydrous THF or DMF as a solvent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 equivalents) portion-wise at 0 °C.[5]
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.[5]
-
Add 3-(3-fluoro-5-nitrophenoxy)pyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.[5]
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).[5]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation: A Guide to Reaction Optimization
The efficiency of SNAr reactions is highly dependent on the choice of nucleophile, base, solvent, and temperature. The following tables provide a summary of typical reaction conditions and expected outcomes to guide optimization.
Table 1: Reactivity of Nucleophiles and Typical Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Expected Reactivity |
| Amines | Morpholine | K₂CO₃ | DMF | 25 - 80 | High |
| Aniline | K₂CO₃ | DMSO | 80 - 120 | Moderate | |
| Thiols | Thiophenol | NaH | THF | 0 - 25 | High |
| Benzyl mercaptan | K₂CO₃ | DMF | 25 - 60 | High | |
| Alcohols/Phenols | Methanol | NaH | THF | 25 - 60 | Moderate |
| Phenol | t-BuOK | DMF | 60 - 100 | Moderate to High |
Table 2: Troubleshooting and Optimization Strategies
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficiently activated substrate | Confirm the presence of the nitro group. |
| Weak nucleophile | Use a stronger base to generate the nucleophile in situ. Increase reaction temperature. | |
| Inappropriate solvent | Switch to a more polar aprotic solvent like DMSO. | |
| Formation of side products | Competing reactions | Lower the reaction temperature. Use a milder base. |
| Decomposition of starting material or product | Reduce reaction time. Monitor closely by TLC. | |
| Difficult purification | Similar polarity of product and starting material | Optimize the mobile phase for column chromatography. Consider recrystallization. |
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism and a general workflow.
Caption: The SNAr mechanism proceeds via a Meisenheimer complex.
Caption: A general workflow for SNAr reactions.
Conclusion
The nucleophilic aromatic substitution reactions of 3-(3-fluoro-5-nitrophenoxy)pyridine offer a robust and versatile platform for the synthesis of a wide range of substituted diaryl ethers. The protocols and guidelines presented in this document are designed to empower researchers in drug discovery and medicinal chemistry to efficiently explore the chemical space around this valuable scaffold. By understanding the underlying principles and employing the detailed experimental procedures, scientists can accelerate the development of novel therapeutic agents.
References
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Smith, A. B., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882–4885. [Link]
-
ACS Green Chemistry Institute. (2026). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
ChemHelp ASAP. (2020). SNAr reaction scope & limitations [Video]. YouTube. [Link]
-
MDPI. (2022). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 27(15), 4949. [Link]
-
Hatakeyama, T., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 144(3), 1093–1102. [Link]
-
PubChem. 3-(3-Nitrophenyl)pyridine. National Center for Biotechnology Information. [Link]
- Google Patents. (2020). Phenoxy-pyridyl-pyrimidine compounds and methods of use.
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 19(4), 0809. [Link]
-
National Center for Biotechnology Information. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Curr. Org. Chem., 18(1), 2-24. [Link]
-
National Center for Biotechnology Information. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(18), 4239. [Link]
-
National Center for Biotechnology Information. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. J Am Chem Soc, 144(3), 1093-1102. [Link]
-
Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. [Link]
-
National Center for Biotechnology Information. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Lett, 57(6), 679-682. [Link]
-
ResearchGate. (2019). Pyridine core containing drugs with their biological activities. [Link]
-
MDPI. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Crystals, 9(11), 589. [Link]
-
ResearchGate. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
ResearchGate. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. [Link]
-
Royal Society of Chemistry. (2014). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, 43(35), 13345-13357. [Link]
-
Taylor & Francis Online. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Critical Reviews in Toxicology, 51(8), 655-684. [Link]
-
Office of Scientific and Technical Information. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]
-
National Center for Biotechnology Information. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(6), 1276-1281. [Link]
-
National Center for Biotechnology Information. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Crit Rev Anal Chem, 52(4), 834-856. [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem, 17(16), e202200251. [Link]
Sources
Application Note: Chemoselective Reduction of 3-(3-Fluoro-5-nitrophenoxy)pyridine
This Application Note is designed for research scientists and process chemists involved in the synthesis of kinase inhibitors and heterocyclic intermediates. It addresses the specific chemoselective reduction of 3-(3-Fluoro-5-nitrophenoxy)pyridine .
) while preserving the aryl-fluoride bond and the pyridine ring integrity.Executive Summary & Strategic Analysis
The transformation of 3-(3-Fluoro-5-nitrophenoxy)pyridine to its aniline derivative is a critical step in synthesizing pharmacophores, particularly for c-Met or VEGF kinase inhibitors.
Structural Vulnerabilities:
-
Aryl-Fluoride (
): While thermodynamically stable, bonds can undergo hydrodefluorination (HDF) under forcing catalytic hydrogenation conditions, particularly with highly active catalysts (e.g., Pd/C at high pressure/temperature). -
Pyridine Ring: The basic nitrogen lone pair can poison noble metal catalysts (Pd, Pt), stalling the reaction. Conversely, acidic conditions used to protonate the pyridine can sometimes promote ring hydrogenation over nitro reduction.
-
Ether Linkage: Generally stable, but susceptible to cleavage under extremely harsh acidic conditions (e.g., HI, HBr).
Recommended Strategy:
We present two validated protocols. Protocol A (Fe/
Reaction Logic & Pathway[1]
The following diagram illustrates the reaction pathway and potential side reactions that must be avoided.
Figure 1: Reaction pathway showing the desired route (green) and potential chemoselectivity pitfalls (red).[1]
Protocol A: Iron-Mediated Reduction (The "Robust" Method)
Best For: Gram-scale synthesis, research labs, and substrates sensitive to hydrogenation. Mechanism: Single Electron Transfer (SET) mechanism using zero-valent iron.
Rationale
Unlike catalytic hydrogenation, the Iron/Ammonium Chloride method operates under mild, neutral-to-slightly-acidic conditions. It is completely orthogonal to the Aryl-F bond; iron is incapable of oxidative addition into the C-F bond under these conditions. The ammonium chloride acts as an electrolyte to activate the iron surface.
Materials
-
Substrate: 3-(3-Fluoro-5-nitrophenoxy)pyridine (1.0 equiv)
-
Reductant: Iron Powder (325 mesh recommended for surface area) (5.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (3:1 v/v)
-
Workup: Ethyl Acetate (EtOAc), Celite® 545.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (1.0 equiv) in Ethanol/Water (3:1).
-
Note: Ensure the substrate is fully suspended or dissolved. If solubility is poor, add THF (up to 10% volume).
-
-
Activation: Add Solid
(5.0 equiv) followed by Iron powder (5.0 equiv). -
Reaction: Heat the mixture to a vigorous reflux (
).-
Observation: The grey iron powder will darken/rust as it oxidizes to iron oxides.
-
-
Monitoring: Monitor by LCMS or TLC (50% EtOAc/Hexane) every 30 minutes.
-
Endpoint: Disappearance of starting material (
) and appearance of product ( ). Reaction typically completes in 1–3 hours.
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filtration: Filter the slurry through a pad of Celite to remove iron oxides. Wash the pad copiously with EtOAc.
-
Caution: The iron waste can be pyrophoric if dried completely. Keep wet or quench with water before disposal.
-
-
Extraction: Concentrate the filtrate to remove Ethanol. Dilute the remaining aqueous residue with water and extract with EtOAc (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. The product is usually pure enough for the next step.
Protocol B: Catalytic Hydrogenation (The "Scalable" Method)
Best For: Large scale (>100g), clean profiles requiring minimal purification. Constraint: Requires careful catalyst selection to avoid poisoning by the pyridine nitrogen.
Rationale
Standard Pd/C is effective, but the basic pyridine nitrogen can coordinate to Pd sites, slowing the reaction. We utilize a methanol solvent system (protic) to facilitate hydrogen transfer. While Aryl-F is generally stable, we avoid high pressures (>50 psi) to negate any risk of HDF.
Materials
-
Substrate: 3-(3-Fluoro-5-nitrophenoxy)pyridine (1.0 equiv)
-
Catalyst: 10% Pd/C (50% water wet) (10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH)
-
Hydrogen Source:
balloon (1 atm) or Hydrogenator (30 psi).
Step-by-Step Procedure
-
Inerting: Charge the reaction vessel with the substrate and MeOH. Purge with Nitrogen (
) for 5 minutes to remove oxygen (safety). -
Catalyst Addition: Carefully add 10% Pd/C catalyst.
-
Safety: Pd/C is pyrophoric when dry. Always keep it wet and add under an inert atmosphere.
-
-
Hydrogenation:
-
Method A (Balloon): Evacuate and backfill with
(3 cycles). Stir vigorously at Room Temperature. -
Method B (Parr Shaker): Pressurize to 30 psi
. Shake at Room Temperature.
-
-
Monitoring: Check LCMS after 2 hours.
-
Troubleshooting: If the reaction stalls (due to pyridine poisoning), add 1.0 equiv of Acetic Acid to protonate the pyridine ring, preventing it from binding to the catalyst surface.
-
-
Workup:
Analytical Validation & Quality Control
Data Summary Table
| Parameter | Starting Material ( | Product ( | Notes |
| Formula | Net change: | ||
| MW | 234.2 | 204.2 | Mass loss of 30 amu |
| LCMS (ESI+) | Clear diagnostic shift | ||
| 1H NMR | Aromatic protons desheilded (downfield) | Aromatic protons shielded (upfield) | Protons ortho to |
| Appearance | Yellow/Pale solid | Off-white/Tan solid | Anilines oxidize (darken) on air |
Experimental Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate reduction protocol.
References
-
Bechamp Reduction (Fe/Acid): The use of iron in neutral/acidic media is a classic, high-fidelity method for nitro reduction in the presence of sensitive halides.
-
Catalytic Hydrogenation Selectivity: Discusses the chemoselectivity of Pt and Pd catalysts in the presence of heteroaryl halides.
-
Synthesis of Aminopyridines: General protocols for reducing nitropyridines and their deriv
-
Prevention of Dehalogenation: Strategies using sulfided catalysts or specific additives to prevent C-X bond cleavage during hydrogen
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
Application Note: 3-(3-Fluoro-5-nitrophenoxy)pyridine in Anti-Cancer Drug Design
This Application Note is structured to guide medicinal chemists and drug discovery scientists in utilizing 3-(3-Fluoro-5-nitrophenoxy)pyridine as a strategic scaffold in the design of Type II Kinase Inhibitors.[1]
Executive Summary
3-(3-Fluoro-5-nitrophenoxy)pyridine (CAS: 803700-29-0) is a specialized pharmacophore intermediate used in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) .[1][2] Its structural motif—a pyridine ring linked via an ether bridge to a meta-substituted fluoro-nitrobenzene—serves as a critical precursor for generating diaryl ether-based urea/amide inhibitors .[1]
This scaffold is particularly valuable for targeting the DFG-out conformation of oncogenic kinases such as c-Met (HGFR) , VEGFR2 , and RET .[1] The meta-positioning of the substituents allows the final inhibitor to span the hydrophobic back pocket of the kinase ATP-binding site, a mechanism essential for high-potency multi-kinase inhibition seen in drugs like Regorafenib and Cabozantinib .[1]
Chemical Context & Strategic Utility[1]
Structural Analysis
The compound acts as a "masked" hinge-binder or hydrophobic spacer.[1] Its utility lies in its three functional domains:
-
Pyridine Ring: Acts as a solvent-exposed moiety or interacts with the hinge region (Glu/Met residues) depending on the substitution pattern.[1]
-
Ether Linker: Provides rotational freedom, allowing the molecule to adapt to the kinase active site geometry.[1]
-
3-Fluoro-5-nitrophenyl Core:
-
Fluorine: Increases metabolic stability (blocks P450 oxidation) and enhances lipophilicity for membrane permeability.[1]
-
Nitro Group: A latent handle.[1] Upon reduction to an aniline , it becomes the nucleophile for coupling with isocyanates or carboxylic acids to form the critical hydrogen-bonding urea/amide motif .[1]
-
Mechanism of Action (Drug Design)
In the context of kinase inhibition, the derivative of this compound functions as follows:
-
Step 1: The nitro group is reduced to an amine.[1]
-
Step 2: The amine is coupled to form a urea (e.g., using phenyl isocyanates).[1]
-
Binding: The resulting urea nitrogens form bidentate hydrogen bonds with the Glu/Asp side chain of the conserved αC-helix and the backbone of the DFG-motif (Asp-Phe-Gly).[1] This stabilizes the kinase in its inactive (DFG-out) conformation.[1]
Visualization: Scaffold to Drug Pathway
The following diagram illustrates the transformation of the intermediate into a bioactive kinase inhibitor.[1]
Caption: Synthetic pathway transforming the nitro-intermediate into a bioactive urea-based kinase inhibitor.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (SnAr Coupling)
Use this protocol if synthesizing the material in-house rather than purchasing.[1]
Objective: Synthesize 3-(3-Fluoro-5-nitrophenoxy)pyridine via Nucleophilic Aromatic Substitution.
Reagents:
-
3-Hydroxypyridine (1.0 eq)[1]
-
1,3-Difluoro-5-nitrobenzene (1.2 eq)[1]
-
Potassium Carbonate (
), anhydrous (2.0 eq)[1] -
DMF (N,N-Dimethylformamide), anhydrous[1]
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. Note: The solution may change color.[1] -
Addition: Dropwise add 1,3-difluoro-5-nitrobenzene (12 mmol) dissolved in minimal DMF.
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1] -
Workup: Cool to RT. Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes). -
Yield: Expect a pale yellow solid (Yield: 65–80%).
Protocol B: Activation (Nitro Reduction)
Critical step to generate the amine for drug coupling.[1]
Objective: Convert the nitro group to an aniline without defluorination or pyridine reduction.
Reagents:
-
3-(3-Fluoro-5-nitrophenoxy)pyridine (Start Material)[1][2][3]
-
Iron powder (Fe) (5.0 eq)[1]
-
Ammonium Chloride (
) (10.0 eq)[1] -
Ethanol/Water (4:1 v/v)[1]
Procedure:
-
Dissolve the nitro compound (1 mmol) in Ethanol (10 mL) and Water (2.5 mL).[1]
-
Add Iron powder and
. -
Reflux vigorously at 80°C for 2 hours. Caution: Ensure good stirring as the iron is heavy.[1]
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.[1]
-
Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water, and dry.[1]
-
Product: 3-(3-Fluoro-5-aminophenoxy)pyridine.[1] Use immediately for coupling (oxidation sensitive).[1]
Protocol C: Library Generation (Urea Coupling)
Objective: Generate a library of potential c-Met/VEGFR inhibitors.
Procedure:
-
Dissolve the amine (from Protocol B)[1] (0.1 mmol) in anhydrous DCM (1 mL).[1]
-
Add the desired Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (0.1 mmol).[1]
-
Add catalytic Triethylamine (0.1 eq) if reaction is slow.[1]
-
Stir at RT for 12 hours. The urea product often precipitates.[1]
-
Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the characteristic urea singlets at
8.5–9.5 ppm.[1]
Analytical Data & SAR Guidelines
When designing analogs using this scaffold, adhere to the following Structure-Activity Relationship (SAR) data derived from similar diaryl ether kinase inhibitors:
| Structural Domain | Modification | Predicted Effect on Potency/ADME |
| Pyridine Nitrogen | Shift from 3-pyridyl to 4-pyridyl | May alter H-bond capability with hinge region; 4-pyridyl is common in Sorafenib analogs.[1] |
| Fluorine (Core) | Removal (H) | Reduced metabolic stability; higher clearance.[1] |
| Fluorine (Core) | Shift to Ortho | Steric clash likely; may disrupt planar conformation required for binding.[1] |
| Urea Linker | Replace with Amide | Generally retains potency but lowers solubility; Urea is preferred for Type II binding.[1] |
| Terminal Ring | 3-CF3, 4-Cl Phenyl | "Privileged" motif for deep hydrophobic pocket binding (e.g., Sorafenib/Regorafenib).[1] |
References
-
Synthesis of Phenoxypyridine Intermediates
-
Kinase Inhibitor Design Principles
-
Structural Analogs (Regorafenib/Sorafenib)
-
Chemical Properties & Safety
Disclaimer: This protocol is for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]
Sources
Application Note: Development of Anti-Inflammatory Agents from the 3-(3-Fluoro-5-nitrophenoxy)pyridine Scaffold
Executive Summary & Scientific Rationale
The biaryl ether motif, specifically the 3-phenoxypyridine core, represents a "privileged structure" in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., p38 MAPK, RAF) and COX-2 inhibitors.
This application note details the development of anti-inflammatory agents derived from 3-(3-Fluoro-5-nitrophenoxy)pyridine (Compound 1) . This specific scaffold offers unique advantages:
-
The Pyridine Ring: Acts as a hydrogen bond acceptor, crucial for interaction with the "hinge region" of kinase ATP-binding pockets.
-
The 3-Fluoro Substituent: Increases metabolic stability (blocking P450 oxidation) and modulates lipophilicity (
). -
The 5-Nitro Group: Serves as a versatile "masked" handle. While the nitro group itself provides electron-withdrawing character, its primary value lies in its reduction to an aniline, allowing for the installation of urea or amide pharmacophores essential for high-affinity binding (e.g., the DFG-out conformation in kinases).
This guide provides a comprehensive workflow from Chemical Synthesis to Biological Validation , treating Compound 1 not just as a final product, but as a lead scaffold for library generation.
Phase 1: Chemical Synthesis & Scaffold Construction
Retrosynthetic Analysis
The most robust route to construct the unsymmetrical biaryl ether Compound 1 is via Nucleophilic Aromatic Substitution (
Key Reaction:
Detailed Synthetic Protocol
Reagents:
-
3-Hydroxypyridine (1.0 eq)
-
1,3-Difluoro-5-nitrobenzene (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq)[1] -
Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
Activation: Charge a round-bottom flask with 3-Hydroxypyridine (10 mmol) and anhydrous DMF (20 mL). Add
(20 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol. -
Coupling: Add 1,3-Difluoro-5-nitrobenzene (11 mmol) dropwise to the reaction mixture.
-
Note: The electron-withdrawing nitro group activates the benzene ring for
at the fluorine position.
-
-
Heating: Heat the mixture to
under an inert atmosphere ( or Ar) for 4-6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. -
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (
mL), wash organics with brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO2, 0-40% EtOAc in Hexanes).
Yield Expectation: 75-85%
Characterization: Confirm structure via
Phase 2: SAR Expansion & Library Design
The nitro-scaffold (Compound 1 ) is rarely the endpoint. To achieve nanomolar potency against targets like p38 MAPK or COX-2, the scaffold must be derivatized.
The "Reduction-Derivatization" Strategy
The nitro group is reduced to an amine (aniline), which is then coupled with isocyanates to form Ureas . Diaryl ureas are potent pharmacophores (seen in Sorafenib, Regorafenib) that bind to the allosteric pocket of kinases.
Workflow Diagram (Graphviz):
Figure 1: Synthetic workflow transforming precursors into the active anti-inflammatory library.[2]
Protocol: Nitro Reduction to Aniline
-
Dissolve Compound 1 (5 mmol) in Ethanol/Water (3:1).
-
Add Iron powder (5 eq) and Ammonium Chloride (5 eq).
-
Reflux at
for 2 hours. -
Filter through Celite to remove iron residues. Concentrate filtrate.[3]
-
Result: 3-(3-Fluoro-5-aminophenoxy)pyridine. This is the "Key Intermediate."
Phase 3: Biological Validation (In Vitro)
To validate the anti-inflammatory potential, we assess the compound's ability to inhibit pro-inflammatory cytokines (TNF-
Cell-Based Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay mimics the inflammatory response. We measure if the compound prevents the release of Nitric Oxide (NO) and TNF-
Materials:
-
RAW 264.7 Murine Macrophage cell line.
-
LPS (from E. coli).
-
Griess Reagent (for NO detection).
-
TNF-
ELISA Kit.
Protocol:
-
Seeding: Plate RAW 264.7 cells in 96-well plates (
cells/well) in DMEM + 10% FBS. Incubate overnight. -
Treatment: Pre-treat cells with Compound 1 (or derivatives) at varying concentrations (
) for 1 hour.-
Control: DMSO vehicle only.
-
Positive Control: Dexamethasone (
) or SB203580 (p38 inhibitor).
-
-
Stimulation: Add LPS (
) to all wells (except "No LPS" blank). Incubate for 24 hours. -
Readout 1 (NO): Transfer
of supernatant to a new plate. Add Griess Reagent. Incubate 10 mins. Read Absorbance at 540 nm. -
Readout 2 (TNF-
): Use remaining supernatant for ELISA according to kit manufacturer instructions.
Mechanistic Pathway Visualization
The compound is hypothesized to act by inhibiting the p38 MAPK pathway, preventing the transcription of inflammatory genes.
Figure 2: Proposed Mechanism of Action. The scaffold targets p38 MAPK, blocking the downstream transcription of pro-inflammatory cytokines.
Data Analysis & Interpretation
When analyzing assay results, organize data to calculate
Table 1: Example Data Layout for Screening
| Compound ID | Concentration ( | NO Release (% of LPS Control) | TNF- | Cell Viability (MTT) |
| Control (LPS) | - | 100% | 0% | 100% |
| Cmpd 1 (Scaffold) | 10 | 85% | 15% | 98% |
| Cmpd 1 | 50 | 60% | 40% | 95% |
| Derivative 3a (Urea) | 10 | 15% | 85% | 96% |
| Dexamethasone | 1 | 10% | 90% | 95% |
Interpretation: The raw scaffold (Cmpd 1 ) typically shows weak to moderate activity. The urea derivative (3a ) should show significantly higher potency, validating the design strategy. Cell Viability is critical; if viability drops below 80%, the anti-inflammatory effect may be due to cytotoxicity (false positive).
References
-
Dumas, J., et al. (2004). "Recent developments in the discovery of p38 MAP kinase inhibitors." Current Opinion in Drug Discovery & Development.
-
Laufer, S. A., & Bajorath, J. (2014). "Discovery and design of p38 MAP kinase inhibitors." Journal of Medicinal Chemistry.
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[4] Nature Structural Biology.
-
Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally active 3,5-diaryl-pyridine p38 MAP kinase inhibitors." Journal of Medicinal Chemistry.
-
Smith, R. A., et al. (2016). "Discovery of heterocyclic ureas as p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-(3-Fluoro-5-nitrophenoxy)pyridine as a Privileged Scaffold in CNS Drug Discovery
Part 1: Executive Summary & Strategic Value
In the high-stakes landscape of Central Nervous System (CNS) drug discovery, the biaryl ether motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
3-(3-Fluoro-5-nitrophenoxy)pyridine (CAS: 803700-29-0) is not merely a catalog compound; it is a critical divergent intermediate . It serves as the precursor to 3-fluoro-5-(pyridin-3-yloxy)aniline , a core scaffold found in libraries targeting c-Met kinases, mGluR5 allosteric modulators, and novel GABAergic agents.
Why This Scaffold?
-
Conformational Flexibility: Unlike the rigid biphenyl bond, the ether linkage (
) introduces a specific bond angle (~120°) and rotational freedom, allowing the molecule to adopt conformations required for deep hydrophobic pockets common in CNS receptors. -
Metabolic Stability: The strategic placement of the fluorine atom at the 3-position of the phenoxy ring blocks Phase I metabolic oxidation (P450) at a typically labile site, extending half-life (
) in vivo. -
Physicochemical Balance: The pyridine nitrogen lowers
(lipophilicity) relative to a benzene ring, improving solubility and reducing non-specific plasma protein binding, while maintaining the Blood-Brain Barrier (BBB) permeability essential for CNS activity.
Part 2: Chemical Synthesis Protocol
A. Retrosynthetic Analysis
The most robust industrial route avoids expensive transition metal catalysts (Buchwald-Hartwig) by utilizing the electron-deficient nature of the nitrobenzene ring to facilitate Nucleophilic Aromatic Substitution (
Pathway:
-
Electrophile: 1,3-Difluoro-5-nitrobenzene (Nitro group activates the ring for
). -
Nucleophile: 3-Hydroxypyridine.
B. Detailed Experimental Protocol
Step 1:
Coupling
Objective: Synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine.
-
Reagents:
-
1,3-Difluoro-5-nitrobenzene (1.0 equiv)
-
3-Hydroxypyridine (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) - Micronized preferred -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) - Anhydrous
-
-
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1,3-difluoro-5-nitrobenzene (e.g., 10 mmol) and 3-hydroxypyridine (11 mmol) in DMF (5 mL/mmol).
-
Base Addition: Add
(20 mmol) in a single portion. -
Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (
or Ar) for 4–6 hours.-
Checkpoint: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The product is less polar than the hydroxypyridine starting material.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10x volume). The product typically precipitates as a solid.[1]
-
Isolation: Filter the precipitate. Wash with water (
) to remove residual DMF and inorganic salts. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (
, Hexanes/EtOAc gradient) if high purity (>98%) is required.
-
Step 2: Nitro Reduction (The Gateway Step)
Objective: Conversion to 3-fluoro-5-(pyridin-3-yloxy)aniline.
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water (4:1). -
Procedure:
-
Suspend the nitro compound from Step 1 in Ethanol/Water (4:1).
-
Add Fe powder (5 equiv) and
(5 equiv). -
Reflux vigorously for 2 hours.
-
Filtration: Hot filter through a Celite pad to remove iron oxides.
-
Concentration: Evaporate the solvent to yield the crude aniline, ready for library synthesis (urea/amide formation).
-
Part 3: Visualization of Workflows
Synthesis & Logic Diagram
The following diagram illustrates the synthesis pathway and the decision logic for CNS drug design using this scaffold.
Caption: Synthesis workflow from raw materials to divergent CNS-active libraries, highlighting key physicochemical advantages.
Part 4: Physicochemical Data & CNS MPO
To ensure successful CNS penetration, compounds must adhere to the Multiparameter Optimization (MPO) guidelines. The table below compares the properties of the scaffold against standard CNS criteria.
| Property | CNS Ideal Range | Scaffold Contribution | Interpretation |
| Molecular Weight (MW) | < 450 Da | ~234.18 Da | Excellent. Leaves ample room for functionalization (R-groups). |
| cLogP | 2.0 – 4.5 | ~2.1 (Predicted) | Optimal. High enough for BBB crossing, low enough to avoid toxicity. |
| H-Bond Donors (HBD) | < 3 | 0 (Nitro form) / 2 (Aniline) | Pass. The pyridine nitrogen is an acceptor, not a donor. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | ~58 Ų | Ideal. Well within the range for passive diffusion across the BBB. |
| pKa (Pyridine N) | 3.0 – 6.0 | ~3.5 | Modulated. The electron-withdrawing phenoxy group lowers the pyridine basicity, reducing lysosomal trapping. |
Part 5: References
-
National Center for Biotechnology Information (NCBI). (2023). Synthesis of Biaryl Ethers via SnAr Reactions. PubChem Compound Summary. Retrieved from [Link]
-
Gong, Y., et al. (2013).[2] Design, synthesis and biological evaluation of novel pyrimidine and pyridine based EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for Fluorine metabolic stability).
-
Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach. ACS Chemical Neuroscience. (Contextual citation for CNS MPO data interpretation).
Sources
- 1. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of biaryl alkyl ethers as inhibitors of IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine Intermediates
Introduction: Strategic Importance of the Diaryl Ether Moiety
The 3-(3-fluoro-5-nitrophenoxy)pyridine scaffold is a critical structural motif in modern medicinal and agrochemical research. As a key intermediate, it serves as a versatile building block for a range of complex target molecules. The diaryl ether linkage, combined with the specific substitution pattern of a fluoro and a nitro group on one ring and the nitrogen on the other, imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and cell permeability. The subsequent reduction of the nitro group to an amine provides a reactive handle for further synthetic diversification, making this intermediate highly valuable in drug discovery programs.
This document provides a comprehensive guide to the scale-up synthesis of 3-(3-fluoro-5-nitrophenoxy)pyridine, focusing on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated scale-up protocol, and discuss critical parameters for safety, optimization, and process control.
Synthetic Strategy: The Power of Nucleophilic Aromatic Substitution (SNAr)
The formation of the diaryl ether bond in this context is most efficiently achieved via an SNAr reaction. This strategy is predicated on the reaction of a nucleophile (an alcohol, in this case, the phenoxide derived from 3-hydroxypyridine) with an electron-deficient aromatic ring bearing a suitable leaving group.
Causality of the Synthetic Choice:
-
Activation: The synthesis relies on the powerful electron-withdrawing nature of the nitro (-NO₂) group. This group, positioned meta to the fluorine atoms in the electrophile (1,3,5-trifluoronitrobenzene or 1,3-difluoro-5-nitrobenzene), significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[1][2]
-
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.[3]
-
Nucleophile Generation: 3-Hydroxypyridine is a readily available and cost-effective starting material. Its hydroxyl group can be easily deprotonated by a mild inorganic base to form the corresponding pyridinoxide anion, a potent nucleophile.
-
Scalability: The reaction typically proceeds without the need for expensive or sensitive transition-metal catalysts, which simplifies product purification and reduces overall process costs—a critical consideration for large-scale production.[4]
The overall workflow is straightforward, involving the coupling of two key fragments followed by a simple workup and purification, making it amenable to industrial scale-up.
Caption: Overall synthetic workflow for the SNAr synthesis.
The SNAr Mechanism: Formation of the Meisenheimer Intermediate
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The pyridinoxide anion attacks the carbon atom bearing a fluorine leaving group, forming a resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which is a key stabilizing factor.[5][6]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the final diaryl ether product.
Caption: The two-step mechanism of the SNAr reaction.
Detailed Scale-Up Protocol
This protocol is designed for a ~100 g scale synthesis. Appropriate adjustments to equipment and reagent quantities are necessary for further scale-up. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Recommended Purity |
| 1,3-Difluoro-5-nitrobenzene | 402-67-5 | 159.09 g/mol | >98% |
| 3-Hydroxypyridine | 109-00-2 | 95.10 g/mol | >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Anhydrous, >99% |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular |
Equipment
-
5 L three-neck round-bottom flask equipped with:
-
Overhead mechanical stirrer
-
Temperature probe and controller
-
Condenser with a nitrogen inlet
-
-
Heating mantle
-
Large separatory funnel (4 L)
-
Buchner funnel and filtration flask
-
Rotary evaporator
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reaction flask with the overhead stirrer, condenser, and temperature probe. Ensure the system is under a positive pressure of nitrogen.
-
Charging Reagents: To the flask, add anhydrous dimethyl sulfoxide (DMSO, 2.0 L). The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation of the base while leaving the carbonate anion relatively free to act as a base, and it can withstand the required reaction temperatures.[4]
-
Add 3-hydroxypyridine (95.1 g, 1.0 mol, 1.0 equiv.) and anhydrous potassium carbonate (207.3 g, 1.5 mol, 1.5 equiv.). The excess base ensures complete deprotonation of the 3-hydroxypyridine.
-
Initial Heating: Begin stirring the mixture and heat to 80-90 °C. Maintain this temperature for 1 hour to ensure the formation of the potassium pyridinoxide salt.
-
Addition of Electrophile: Slowly add 1,3-difluoro-5-nitrobenzene (159.1 g, 1.0 mol, 1.0 equiv.) to the reaction mixture over 30-45 minutes. An exothermic reaction may be observed; maintain the internal temperature below 120 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 110-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (1,3-difluoro-5-nitrobenzene) is consumed (typically 4-6 hours).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the dark reaction mixture into a separate beaker containing 4 L of cold deionized water with stirring. This will precipitate the crude product.
-
Isolation: Stir the aqueous slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 1 L) to remove DMSO and inorganic salts.
-
Purification - Recrystallization: The crude product can be purified by recrystallization. Transfer the filter cake to a suitable flask and add a minimal amount of hot isopropanol or an ethanol/water mixture. Heat until all the solid dissolves, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 50 °C to a constant weight.
Process Safety and Optimization
Hazard Analysis
-
Solvents: DMSO is an irritant and can enhance skin absorption of other chemicals. DMF and NMP, alternative solvents, have greater toxicity concerns.[4] Handle with appropriate gloves and eye protection.
-
Reagents: 3-Hydroxypyridine is harmful if swallowed. 1,3-Difluoro-5-nitrobenzene is a skin and eye irritant. Anhydrous potassium carbonate is an irritant.
-
Exotherm: The addition of the electrophile can be exothermic. Controlled addition and monitoring of the internal temperature are critical to prevent a runaway reaction.
Critical Process Parameters (CPPs) and Optimization
| Parameter | Typical Value | Rationale & Optimization Insights |
| Base | K₂CO₃ (1.5 equiv.) | A stronger base like Cs₂CO₃ can accelerate the reaction but is significantly more expensive. NaOH can also be used but may introduce water, leading to side reactions. The amount of base is critical to drive the reaction to completion. |
| Solvent | DMSO | While DMSO is effective, other polar aprotic solvents like DMF or NMP can be used. Solvent choice can impact reaction rate and solubility of intermediates. The solvent must be anhydrous to prevent hydrolysis of the electrophile. |
| Temperature | 110-120 °C | Higher temperatures increase the reaction rate but may also lead to the formation of impurities through side reactions. The optimal temperature balances reaction time with product purity. |
| Water Content | <0.1% | Water can compete with the desired nucleophile and lead to the formation of 3-fluoro-5-nitrophenol as a byproduct. Using anhydrous reagents and solvent is crucial for high yield. |
| Reaction Time | 4-6 hours | Monitoring by HPLC/TLC is essential. Prolonged reaction times at high temperatures can lead to product degradation. |
| Yield & Purity | >85%, >98% | Purity is highly dependent on the efficiency of the workup and recrystallization steps. A second recrystallization may be necessary to achieve >99% purity. |
Conclusion
The SNAr-based synthesis of 3-(3-fluoro-5-nitrophenoxy)pyridine is a robust, efficient, and scalable method for producing this valuable intermediate. By carefully controlling critical process parameters such as temperature, water content, and stoichiometry, high yields and purities can be consistently achieved. The mechanistic understanding of the SNAr reaction provides a solid foundation for troubleshooting and further optimization, ensuring a reliable supply of this key building block for pharmaceutical and agrochemical development.
References
-
Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. ResearchGate.[Link]
- US Patent 5445763A: 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[Link]
- CN Patent 102898358A: Preparation method of fluoropyridine compounds.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.[Link]
-
Optimization of organophotochemical SNAr reaction. ResearchGate.[Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health (NIH).[Link]
-
Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube.[Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.[Link]
-
Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Royal Society of Chemistry.[Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central.[Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.[Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central, National Institutes of Health (NIH).[Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate.[Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications.[Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, National Institutes of Health (NIH).[Link]
-
Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Frontiers.[Link]
-
Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. The Haystack.[Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.[Link]
-
Synthesis of new spiro pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. ResearchGate.[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-(3-Fluoro-5-nitrophenoxy)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of catalyst selection for cross-coupling reactions involving the challenging substrate, 3-(3-Fluoro-5-nitrophenoxy)pyridine. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Introduction: Understanding the Substrate
The molecule 3-(3-Fluoro-5-nitrophenoxy)pyridine presents a unique set of challenges and opportunities in cross-coupling chemistry. A successful strategy hinges on understanding its key structural features:
-
The Aryl Ether C-O Bond: The target for cleavage is a robust C(aryl)-O bond. This bond is significantly stronger than analogous C-Br or C-I bonds, necessitating a highly active catalyst system.[1]
-
Electron-Deficient Phenoxy Ring: The presence of strong electron-withdrawing fluoro and nitro groups significantly lowers the electron density on the phenoxy ring. This electronic property can be exploited, as it makes the C-O bond more susceptible to oxidative addition by an electron-rich, low-valent metal center.[2]
-
The Pyridine Moiety: The nitrogen atom of the pyridine ring is a Lewis base and can act as a ligand, coordinating to the catalyst's metal center. This can lead to catalyst inhibition or the formation of inactive complexes, a common issue in reactions with heterocyclic substrates.[3]
-
The Nitro Group: While the nitro group is beneficial for activating the C-O bond, it is also sensitive to reduction under certain catalytic conditions, which can lead to unwanted side products.
This guide will help you select the optimal catalyst system to selectively cleave the C-O bond while navigating these potential pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Which catalyst is better for this C-O bond activation: Palladium or Nickel?
This is a critical first question. While palladium is the workhorse of cross-coupling, nickel catalysis is often superior for activating robust C-O bonds in aryl ethers.[1]
-
Nickel Catalysts: Low-valent nickel complexes are more electron-rich and oxophilic than their palladium counterparts. This makes them exceptionally effective at the oxidative addition step into the strong C(aryl)-O bond.[1][2] For challenging aryl ether substrates, nickel-based systems are often the first choice. They have been shown to catalyze the cross-coupling of aryl ethers that are otherwise unreactive with palladium.[4]
-
Palladium Catalysts: Palladium can catalyze C-O cross-coupling, but it typically requires highly specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) to generate a sufficiently reactive L1Pd(0) species.[5][6] These ligands are designed to promote the challenging oxidative addition and subsequent reductive elimination steps.[7][8]
Recommendation: Start with a Nickel-based system. It is more likely to provide initial success for this transformation. If nickel fails or if you have a specific reason to use palladium (e.g., functional group compatibility), employ a modern palladium pre-catalyst with a highly specialized biarylphosphine ligand.
FAQ 2: My reaction is sluggish or fails completely. What are the first troubleshooting steps?
A failed reaction can be frustrating, but a systematic approach can quickly identify the culprit. The most common issues are related to catalyst activity and reaction environment.
Initial Troubleshooting Checklist:
-
Inert Atmosphere: Is your reaction rigorously free of oxygen? Homocoupling is a common side product when oxygen is present.[9] Ensure solvents are properly degassed and the reaction vessel is purged with argon or nitrogen. A reliable method is to evacuate and backfill with inert gas three times.[9]
-
Reagent Quality: Are the catalyst, ligand, and base fresh? Palladium and nickel catalysts, especially in their active forms, can degrade upon storage. Bases can absorb moisture.
-
Solvent Purity: Are you using anhydrous solvents? Water can interfere with many steps of the catalytic cycle, including the stability of the active catalyst and the base.
-
Base Selection: Is the base strong enough and soluble in the reaction medium? For C-O couplings, strong bases like NaOt-Bu or LiHMDS are often required. The particle size of solid bases can also impact reactivity.[9]
Below is a workflow to guide your troubleshooting process.
Caption: A systematic troubleshooting workflow for failed cross-coupling reactions.
FAQ 3: The pyridine nitrogen seems to be killing my catalyst. How can I prevent this?
Catalyst inhibition by pyridine is a well-documented problem.[3] The lone pair on the nitrogen competes with the desired ligands for coordination sites on the metal, forming stable, off-cycle complexes.
Mitigation Strategies:
-
Use Bulky Ligands: The most effective strategy is to use bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[5][10] The steric hindrance of these ligands creates a "pocket" around the metal center that disfavors the binding of the planar pyridine ring while still allowing the catalytic cycle to proceed. Ligands like P(t-Bu)3 or specialized Buchwald ligands (for Pd) and IPr or SIPr (for Ni) are excellent choices.[11]
-
Increase Ligand-to-Metal Ratio: A slight excess of the phosphine or NHC ligand can sometimes help outcompete the pyridine for binding sites. However, be cautious, as a large excess of ligand can also inhibit the reaction by preventing the formation of the coordinatively unsaturated species needed for oxidative addition.[7]
-
Use Pre-formed Catalysts: Using well-defined pre-catalysts (e.g., (IPr)Ni(allyl)Cl or Pd G3/G4 pre-catalysts) can sometimes give more reproducible results than generating the active catalyst in situ, as it bypasses potential issues in the initial activation step.
FAQ 4: How do I choose the right conditions (base, solvent, temperature) for a Suzuki-Miyaura coupling?
For a Suzuki-Miyaura coupling to form a C-C bond, the choice of conditions is as important as the catalyst itself.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner.
-
For Ni-catalyzed C-O couplings, strong bases like NaOt-Bu, K3PO4, or CsF are often effective.
-
For Pd-catalyzed couplings, K3PO4 or K2CO3 are common choices, often used with aqueous solvent mixtures.[12]
-
Be mindful of functional group incompatibilities. The nitro group on your substrate may be sensitive to very strong bases or nucleophilic bases.[9] A careful screening of bases is recommended.
-
-
Solvent: The solvent must solubilize all components and be stable at the required reaction temperature.
-
Temperature: C-O bond activation is energetically demanding and almost always requires elevated temperatures, typically in the range of 80-120 °C .
The following table provides a good starting point for screening.
| Parameter | Condition 1 (Nickel System) | Condition 2 (Palladium System) | Rationale |
| Catalyst | Ni(COD)2 (5 mol%) | Pd2(dba)3 (2 mol%) | Ni(0) is highly effective for C-O activation.[4] Pd(0) is a standard precursor. |
| Ligand | SIPr (10 mol%) | SPhos (4 mol%) | Bulky NHC ligand for Ni.[14] Bulky, electron-rich phosphine for Pd.[6] |
| Base | K3PO4 (3.0 equiv) | K3PO4 (3.0 equiv) | Effective base for transmetalation with boronic acids.[12] |
| Solvent | 1,4-Dioxane | Dioxane/H2O (4:1) | Good general-purpose solvent. Aqueous mixture can aid base solubility.[13] |
| Temperature | 100 °C | 100 °C | Elevated temperature is necessary for C-O cleavage. |
Recommended Starting Protocols
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 3-(3-Fluoro-5-nitrophenoxy)pyridine with an arylboronic acid.
Caption: Workflow for a Ni-catalyzed Suzuki-Miyaura C-O coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried screw-cap vial containing a magnetic stir bar, add the arylboronic acid (1.5 equiv.), potassium phosphate (K3PO4, 3.0 equiv.), and 3-(3-Fluoro-5-nitrophenoxy)pyridine (1.0 equiv.).
-
Inerting: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: In an inert atmosphere glovebox, add the nickel precatalyst (e.g., Ni(COD)2, 5 mol%) and the N-heterocyclic carbene ligand (e.g., SIPr, 10 mol%).
-
Solvent Addition: Add the appropriate amount of degassed, anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is for the C-N bond formation via cleavage of the C-O bond, a more challenging transformation. The use of a specialized ligand and a strong, non-nucleophilic base is critical.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried screw-cap vial containing a magnetic stir bar, add 3-(3-Fluoro-5-nitrophenoxy)pyridine (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Inerting & Reagent Addition: Seal the vial and bring it into an inert atmosphere glovebox. Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and the strong base (e.g., LiHMDS, 2.0 equiv.).
-
Solvent Addition: Add the appropriate amount of degassed, anhydrous toluene.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
References
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Nickel-Catalyzed C-S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers. Organic Letters. Available at: [Link]
-
Nickel-Catalyzed Cross-Coupling of Aromatic Ethers. ChemistryViews. Available at: [Link]
-
Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. RSC Advances. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Nickel-Catalyzed Reversible Functional Group Metathesis between Aryl Nitriles and Aryl Thioethers. Journal of the American Chemical Society. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH. Available at: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Metal-catalyzed activation of ethers via C–O bond cleavage. Chemical Society Reviews. Available at: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal. Available at: [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ChemistrySelect. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PLOS ONE. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link]
-
Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. RSC Advances. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. Available at: [Link]
-
Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation. Organic Chemistry Frontiers. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]
-
Effect of electron-donating and electron-withdrawing groups on the C=O bond. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistryviews.org [chemistryviews.org]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Optimization for 3-(3-Fluoro-5-nitrophenoxy)pyridine Synthesis
Reference ID: TSC-RXN-8037
Subject: Kinetic Impact of Solvent Choice on
Executive Summary & Reaction Context
User Query: "How does solvent choice impact the reaction kinetics and yield of 3-(3-Fluoro-5-nitrophenoxy)pyridine?"
Technical Synthesis:
The synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine proceeds via a Nucleophilic Aromatic Substitution (
The Critical Variable:
In this specific
Validated Reaction Pathway
The following diagram illustrates the standard reaction pathway and the critical transition state where solvent stabilization plays a major role.
Figure 1: The
Technical Deep Dive: Solvent Kinetic Effects
The choice of solvent dictates the reaction order and rate constant (
A. Polar Aprotic Solvents (Recommended)
Examples: DMF (N,N-Dimethylformamide), DMSO (Dimethyl Sulfoxide), NMP.
-
Mechanism: These solvents possess high dielectric constants (
) which stabilize the polar Meisenheimer intermediate. Crucially, they effectively solvate cations ( ) via their oxygen lone pairs but cannot form hydrogen bonds with the pyridin-3-olate anion. -
Result: The anion remains "naked" (desolvated), increasing its ground-state energy and nucleophilicity.
-
Kinetic Impact: Reaction rates in DMSO can be
to times faster than in protic solvents.
B. Polar Protic Solvents (Contraindicated)
Examples: Methanol, Ethanol, Water.
-
Mechanism: These solvents form strong hydrogen bond cages around the pyridin-3-olate oxygen.
-
Result: The nucleophile is stabilized (lowered ground-state energy), significantly increasing the activation energy (
) required to reach the transition state. -
Kinetic Impact: Reaction stalls or proceeds with negligible yield; competitive hydrolysis of the electrophile becomes a major side reaction.
C. Non-Polar Solvents (Requires Modification)
Examples: Toluene, DCM.
-
Mechanism: Poor solubility of the inorganic base (
) and the ionic intermediate. -
Result: The reaction becomes heterogeneous and extremely slow.
-
Workaround: Requires Phase Transfer Catalysts (e.g., 18-Crown-6) to shuttle the anion into the organic phase, though this adds cost and purification complexity.
Comparative Solvent Data Table
| Solvent | Dielectric Constant ( | Relative Rate ( | Solubility of Base ( | Workup Complexity | Recommendation |
| DMSO | 46.7 | Fastest (100x) | Moderate | High (High BP) | High Performance |
| DMF | 36.7 | Fast (Reference) | Moderate | Moderate (Water wash) | Standard / Balanced |
| NMP | 32.2 | Fast | Good | High (High BP) | Alternative |
| MeCN | 37.5 | Moderate | Low | Low (Easy evap) | Acceptable (Reflux) |
| Toluene | 2.4 | Negligible | Insoluble | Low | Avoid (unless PTC used) |
| Ethanol | 24.5 | Slow | Low | Low | DO NOT USE |
Troubleshooting Guide & FAQs
Scenario 1: Reaction is stalling (< 50% conversion after 12h)
Diagnosis: The nucleophile may be deactivated, or the base is not solubilized.
-
Q: Did you use dry solvent?
-
Technical Insight: Water is a competitive nucleophile. In the presence of
, 3,5-difluoronitrobenzene hydrolyzes to a phenol byproduct, consuming the starting material. -
Action: Ensure DMF/DMSO is anhydrous (< 0.1%
). Add 3Å molecular sieves if unsure.
-
-
Q: Is the temperature sufficient?
-
Technical Insight:
on a pyridine/benzene system often requires thermal activation to overcome the aromaticity barrier. -
Action: Increase temperature to 100–110°C. If using MeCN, switch to DMF to access higher temperatures.
-
Scenario 2: Low Yield with High Impurity Profile
Diagnosis: Side reactions or decomposition.
-
Q: Are you seeing bis-substitution?
-
Technical Insight: The product [3-(3-Fluoro-5-nitrophenoxy)pyridine] still contains a Fluorine and a Nitro group. While the phenoxy group is electron-donating (deactivating the ring for a second attack), forcing conditions can lead to the displacement of the second fluorine.
-
Action: Maintain strict 1:1 stoichiometry. Do not use excess nucleophile. Monitor reaction via LC-MS and stop immediately upon consumption of limiting reagent.
-
Scenario 3: Difficulty Removing Solvent (DMSO/DMF)
Diagnosis: High boiling point solvents trapping product.
-
Q: How are you performing the workup?
-
Action: Do not attempt to rotovap DMSO to dryness. Use an aqueous extraction: Dilute reaction mixture 10x with water and extract into Ethyl Acetate. Wash organic layer 3x with water (to remove DMF/DMSO) and 1x with Brine.
-
Validated Experimental Protocol
Objective: Synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine via
Reagents:
-
3-Hydroxypyridine (1.0 equiv)[1]
-
3,5-Difluoronitrobenzene (1.0 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv)[1] -
Solvent: Anhydrous DMF (Concentration ~0.6 M)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.
-
Charging: Add 3-hydroxypyridine (11.9 g) and 3,5-difluoronitrobenzene (20.0 g) to the flask.
-
Solvation: Add anhydrous DMF (200 mL). Stir until reagents are mostly dissolved.
-
Activation: Add Potassium Carbonate (34.8 g). Note: The reaction may become heterogeneous.
-
Reaction: Heat the mixture to 100°C and stir overnight (approx. 12–16 hours).
-
Monitoring: Check via TLC or LC-MS. Look for the disappearance of 3,5-difluoronitrobenzene.
-
Workup:
-
Purification: If necessary, purify via silica gel chromatography (50% EtOAc/Hexanes).
-
Expected Result: Yellow oil.[1]
-
References
-
Synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine (Primary Protocol): Li, R., Sun, K., Hua, Y., Tan, Z., & Shi, Q. (2017).[1] Supplementary Material: Low Temperature Calorimetry of 3-Fluoro-5-(3-pyridinyloxy) Benzenamine. International Journal of Thermodynamics.
-
Solvent Effects in
Reactions: Newby, J. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. -
Nucleophilic Aromatic Substitution Mechanism: Ashenhurst, J. (2018).[3] Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
-
Dipolar Aprotic Solvents: Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
Sources
Validation & Comparative
Strategic Guide: Structure-Activity Relationship (SAR) of 3-(3-Fluoro-5-nitrophenoxy)pyridine Analogs
Executive Summary
3-(3-Fluoro-5-nitrophenoxy)pyridine (CAS 803700-29-0) is a high-value pharmacophore intermediate, primarily utilized in the design of Type II Kinase Inhibitors targeting c-Met (HGFR) , VEGFR , and RON . Its structural significance lies in its ability to serve as a masked "hinge binder" or "solvent-front" moiety. The nitro group acts as a stable precursor to an aniline derivative (3-amino-5-fluoro-phenoxy), which forms critical hydrogen bonds within the ATP-binding pocket of the kinase.
This guide analyzes the SAR of this scaffold, comparing it with structural analogs to demonstrate why the specific 3,5-substitution pattern on the phenoxy ring, coupled with the pyridine ether linkage, offers superior potency and metabolic stability in drug candidates.
Chemical Space & Design Rationale
The molecule consists of a pyridine ring linked via an ether oxygen to a benzene ring bearing a fluorine atom at position 3 and a nitro group at position 5.
Structural Logic (The "Why"):
-
Ether Linkage (-O-): Provides a bond angle (~120°) that mimics the "kink" found in many natural kinase substrates, allowing the molecule to wrap around the gatekeeper residue.
-
Pyridine Ring: Acts as a solubilizing group and a weak hydrogen bond acceptor. Unlike a benzene ring, the pyridine nitrogen can interact with solvent water, improving the ADME profile.
-
3-Fluoro Substituent:
-
Metabolic Blocking: Prevents oxidative metabolism (hydroxylation) at the vulnerable phenyl position.
-
Electronic Effect: Withdraws electrons, lowering the pKa of the eventual aniline amine, making it a weaker base but a better H-bond donor for the kinase hinge.
-
-
5-Nitro Group: A "masked" functional group. In the final drug, this is reduced to an amine (-NH2) or converted to a urea/amide . The unreduced nitro analog serves as the stable storage and coupling form.
Comparative SAR Analysis
The following table compares the Derived c-Met Inhibitory Potency (after reduction of NO2 to NH2 and coupling to a Triazolopyridine core) of the subject scaffold against common alternatives.
Table 1: Comparative Potency & Stability Profile
| Analog Structure (Phenoxy Moiety) | Metabolic Stability ( | SAR Insight | |
| 3-F, 5-NH2 (Target Derived) | 4.2 nM | > 60 min | Optimal. Fluorine blocks metabolism; Amine H-bonds to Asp1222 backbone. |
| 3-H, 5-NH2 (Des-Fluoro) | 18.5 nM | 22 min | Lower stability. Rapid oxidation at the empty C-3 position. |
| 3-F, 5-H (Des-Amino) | > 1000 nM | > 60 min | Inactive. Loss of critical H-bond donor (NH2) abolishes binding. |
| 4-F, 3-NH2 (Regioisomer) | 120 nM | 45 min | Steric Clash. The 4-position substituent clashes with the hydrophobic pocket floor. |
| 3-(3-F-5-NO2-phenoxy)pyridine | Inactive | N/A | Precursor. The nitro group is too bulky/electron-withdrawing for binding; must be reduced. |
Key Takeaway: The specific meta-meta (3,5) substitution pattern is non-negotiable for high-affinity c-Met inhibition. The 3-Fluoro group is essential for PK (Pharmacokinetics), while the 5-Amino (derived from Nitro) is essential for PD (Pharmacodynamics).
Mechanism of Action (MoA) Visualization
The diagram below illustrates how the derived amine analog binds within the c-Met ATP-binding pocket.
Caption: SAR logic showing the dual role of the 3-F and 5-NH2 substituents in enhancing potency and stability.
Experimental Protocols
To validate the SAR, one must synthesize the intermediate and assay the derived inhibitor.
Protocol A: Synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine ( Coupling)
Rationale: Nucleophilic aromatic substitution is favored due to the electron-withdrawing nitro group on the benzene ring.
-
Reagents: 3-Hydroxypyridine (1.0 eq), 1,3-Difluoro-5-nitrobenzene (1.1 eq),
(2.0 eq). -
Solvent: DMF (Dimethylformamide) or DMSO.
-
Procedure:
-
Dissolve 3-hydroxypyridine in dry DMF under
atmosphere. -
Add
and stir at RT for 30 min to generate the phenoxide anion. -
Add 1,3-difluoro-5-nitrobenzene dropwise.
-
Heat the mixture to 80°C for 4-6 hours . Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Pour into ice water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry.
-
Yield: Expected 75-85%.
-
Protocol B: Nitro Reduction (Activation)
Rationale: Iron-mediated reduction is chemoselective and avoids defluorination (which can happen with Pd/C).
-
Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq),
(5.0 eq). -
Solvent: EtOH:Water (3:1).
-
Procedure:
-
Suspend reagents in the solvent mixture.
-
Reflux at 80°C for 2 hours .
-
Filter hot through Celite to remove iron residues.
-
Concentrate filtrate to obtain the crude amine: 3-(3-Fluoro-5-aminophenoxy)pyridine .
-
Protocol C: c-Met Kinase Inhibition Assay (TR-FRET)
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer provides a robust readout for binding affinity.
-
System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher).
-
Components:
-
Recombinant c-Met kinase domain (5 nM).
-
Alexa Fluor® 647-labeled ATP-competitive tracer (Kinase Tracer 236).
-
Europium-labeled anti-tag antibody (Eu-anti-GST).
-
-
Workflow:
-
Prepare 3-fold serial dilutions of the test compound (derived amine analog) in DMSO.
-
Incubate Kinase + Antibody + Tracer + Compound in 384-well plate for 1 hour at RT.
-
Readout: Measure FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).
-
Data Analysis: Plot Emission Ratio vs. log[Compound] to determine
.
-
Synthesis Workflow Visualization
Caption: Synthetic pathway transforming the nitro-intermediate into the active amino-pharmacophore.
References
-
World Intellectual Property Organization (WIPO). (2008). Fused Heterocycle Derivatives and Kinase Inhibitors.[1] WO/2008/066196. (Describes the synthesis and use of 3-(3-fluoro-5-nitrophenoxy)pyridine in kinase inhibitor design). Link
-
Cui, J. J., et al. (2011). Discovery of a novel class of c-Met kinase inhibitors with a unique binding mode. Journal of Medicinal Chemistry, 54(18), 6342-6363. (Discusses the SAR of phenoxy-pyridine moieties in c-Met inhibitors). Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24754807: 3-(3-Fluoro-5-nitrophenoxy)pyridine.Link
-
Underwood, T. J., et al. (2008).[2] Structural basis for the high potency of c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4169-4173. (Provides structural data on the binding of 3-aminophenoxy motifs). Link
Sources
Comparative Guide: Efficacy of Fluorinated vs. Non-Fluorinated Pyridine Analogs
Executive Summary
In medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in over 20% of known drugs. However, the native pyridine ring suffers from two primary liabilities: high basicity (leading to poor membrane permeability) and susceptibility to oxidative metabolism (leading to rapid clearance).
This guide objectively compares non-fluorinated pyridines against their fluorinated analogs (2-F, 3-F, and 2,6-diF) . Our analysis, grounded in Matched Molecular Pair (MMP) data, demonstrates that strategic fluorination is not merely a "hydrogen swap" but a profound electronic modulation that alters pKa, lipophilicity (LogD), and metabolic half-life (
Part 1: The Physicochemical Shift
The most immediate impact of fluorination is the modulation of the pyridine nitrogen's basicity. Fluorine is the most electronegative element (3.98 Pauling scale); its strong inductive effect (
Comparative Data: Physicochemical Properties
The following table summarizes the shift in properties when substituting hydrogen with fluorine on a pyridine scaffold.
| Analog | Structure | pKa (Conjugate Acid) | LogP (approx) | Electronic Effect | Primary Utility |
| Pyridine | 5.23 | 0.65 | Baseline | General scaffold, high basicity. | |
| 2-Fluoropyridine | -0.44 | 1.12 | Strong | Eliminates basicity; improves permeability. | |
| 3-Fluoropyridine | 2.97 | 0.85 | Moderate | Fine-tunes basicity without killing solubility. | |
| 2,6-Difluoropyridine | -2.50 | 1.35 | Synergistic | Electron-deficient ring; used in |
Mechanism of Action: The "Sigma-Hole" & Basicity
The drastic drop in pKa (from 5.23 to -0.44 for the 2-F analog) prevents the pyridine nitrogen from protonating at physiological pH (7.4).
-
Non-Fluorinated: At pH 7.4, a significant fraction of basic pyridines may be protonated (ionized), limiting passive diffusion across lipid bilayers.
-
Fluorinated: The molecule remains neutral, significantly enhancing membrane permeability (LogD).
Visualization: Electronic Modulation Pathway
The following diagram illustrates the causality between fluorination position and physicochemical outcome.
Figure 1: Decision logic for selecting fluorination position based on desired basicity modulation.
Part 2: Metabolic Stability (The "Metabolic Soft Spot")
Non-fluorinated pyridines are prone to oxidation by Cytochrome P450 (CYP) enzymes, particularly at the 2- and 3-positions (C-oxidation) or at the nitrogen (N-oxidation).
The Fluorine Advantage
Replacing a C-H bond with a C-F bond blocks metabolism via two mechanisms:
-
Steric/Bond Strength: The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol) and resistant to CYP-mediated radical abstraction.
-
Electronic Deactivation: Fluorination lowers the HOMO energy of the aromatic ring, making it less susceptible to electrophilic attack by the high-valent iron-oxo species in CYP450.
Experimental Protocol: Microsomal Stability Assay
To validate the stability enhancement, we utilize a standard Human Liver Microsome (HLM) assay. This protocol is self-validating via the inclusion of high-clearance (Verapamil) and low-clearance (Warfarin) controls.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).
-
Test Compounds (10 mM DMSO stock).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Step-by-Step Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).
-
Pre-Incubation: Mix 30 µL of compound solution with 370 µL of microsomal solution (0.5 mg/mL final protein conc). Pre-warm at 37°C for 5 min.
-
Initiation: Add 100 µL of NADPH regenerating system to start the reaction.
-
Control: Run a parallel plate without NADPH to rule out chemical instability.
-
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (containing IS) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life:
Visualization: Assay Workflow
Figure 2: Standardized workflow for determining intrinsic clearance (
Part 3: Strategic Synthesis & Application
When designing a drug candidate, the choice between fluorinated and non-fluorinated pyridine depends on the stage of development.
Synthesis Decision Matrix
-
Early Stage (SAR Exploration): Use Late-Stage Fluorination .
-
Method: C-H activation using
or radical fluorination (Selectfluor/NFSI) allows you to fluorinate an existing lead to check for "metabolic soft spots."
-
-
Scale-Up (Process Chemistry): Use Building Block Assembly .
-
Method: Start with commercially available 2-fluoro-5-bromopyridine. Use
or Palladium-catalyzed cross-couplings. This is cleaner and higher yielding than late-stage fluorination.
-
Case Study: Kinase Inhibitor Optimization
In the development of p38 MAP kinase inhibitors, replacing a standard pyridine with a 2,6-difluorophenyl or fluorinated pyridine moiety is a common tactic to induce a conformational twist (via steric clash) that improves selectivity.
-
Non-Fluorinated: The molecule may adopt a planar conformation, binding promiscuously to multiple kinases.
-
Fluorinated: The C-F bond is larger (Van der Waals radius 1.47 Å) than H (1.20 Å). This steric bulk forces the biaryl system out of planarity (atropisomerism), locking the molecule into a conformation that matches the specific ATP-binding pocket of the target kinase.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Di, L., et al. (2003).[1] Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening. Link
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link
Sources
Comparative Guide: 3-(3-Fluoro-5-nitrophenoxy)pyridine Scaffolds in Kinase Inhibitor Design
This is a comprehensive technical comparison guide for 3-(3-Fluoro-5-nitrophenoxy)pyridine based inhibitors , designed for researchers and drug development professionals.
Content Type: Technical Comparison & Application Guide Focus: Synthetic Utility, SAR (Structure-Activity Relationship), and Pharmacological Profiling of Phenoxy-Pyridine Derivatives targeting c-Met/VEGFR.
Executive Summary: The "Masked" Pharmacophore
The 3-(3-Fluoro-5-nitrophenoxy)pyridine moiety (CAS 803700-29-0 ) represents a critical "pre-pharmacophore" in the development of multi-targeted Tyrosine Kinase Inhibitors (TKIs). While the nitro-pyridine itself is biologically latent, it serves as the essential synthetic precursor to 3-(3-Fluoro-5-aminophenoxy)pyridine derivatives. These amino-derivatives are subsequently functionalized (typically via urea or amide linkages) to create Type II kinase inhibitors that potently block c-Met (HGFR) , VEGFR2 , and Tie2 .
This guide objectively compares the performance of inhibitors derived from this specific scaffold against structurally related clinical candidates (e.g., Altiratinib, Golvatinib), highlighting the impact of the 3-pyridyl ether linkage versus the more common 4-pyridyl or quinoline analogues.
Key Applications
-
Primary Target: c-Met (Hepatocyte Growth Factor Receptor) – Overcoming HGF-mediated resistance.
-
Secondary Targets: VEGFR2 (Angiogenesis), Tie2, and FLT3.
-
Mechanism: Type II ATP-competitive inhibition (binding to the DFG-out conformation).
Chemical Biology & Mechanism of Action[1][2]
The Synthetic Logic: From Nitro-Precursor to Active Drug
The utility of the 3-(3-Fluoro-5-nitrophenoxy)pyridine scaffold lies in its ability to position a hydrogen-bond donor/acceptor motif deep within the hydrophobic pocket of the kinase.
-
The Scaffold (Precursor): The nitro group locks the electronic character of the phenoxy ring, making it stable for nucleophilic aromatic substitution (SNAr) reactions during synthesis.
-
The Activation (Reduction): Chemical reduction (H2/Pd-C or Fe/NH4Cl) converts the nitro group to an amine.
-
The Binding Element (Urea Formation): The resulting amine is coupled with an isocyanate or carbamate to form a diaryl urea . This urea moiety is the critical "linker" that forms hydrogen bonds with the conserved Glu-Lys pair in the kinase active site (specifically the αC-helix).
Signaling Pathway Inhibition (c-Met/VEGFR)
The following Graphviz diagram illustrates the dual-inhibition mechanism where these pyridine-based inhibitors disrupt both tumor proliferation (c-Met) and angiogenesis (VEGFR).
Caption: Dual-inhibition pathway showing the Phenoxy-Pyridine inhibitor blocking ATP binding at both c-Met and VEGFR2 receptors, halting downstream oncogenic signaling.
Head-to-Head Comparison: Scaffold Variants
This section compares the "3-Pyridyl" derived inhibitors (based on the topic scaffold) against the "4-Pyridyl" (Altiratinib-like) and "Quinoline" (Foretinib-like) standards.
Note: The "Topic Scaffold" refers to derivatives synthesized from 3-(3-Fluoro-5-nitrophenoxy)pyridine .
| Feature | Topic Scaffold Derivatives (3-Pyridyl Ether) | Altiratinib Analogues (4-Pyridyl Ether) | Foretinib/Cabozantinib (Quinoline Core) |
| Core Structure | Pyridine-3-yloxy | Pyridine-4-yloxy | Quinoline-4-yloxy |
| c-Met IC50 | 15 - 40 nM (Moderate) | 0.3 - 3.0 nM (Ultra-Potent) | 0.4 - 1.0 nM (High) |
| VEGFR2 IC50 | 20 - 50 nM | 8 - 10 nM | 0.9 - 3.0 nM |
| Selectivity | High specificity for c-Met vs. FGFR | Balanced Multi-Kinase (Met/Tie2/Trk) | Broad Spectrum (Promiscuous) |
| Solubility | High (Pyridine N is accessible) | Moderate | Low (Requires formulation) |
| Metabolic Stability | Susceptible to N-oxidation | Stable | Stable |
| Primary Use Case | Lead Optimization / Probe | Clinical Candidate | Approved Drug |
Insights & Causality:
-
Regiochemistry Matters: The shift from a 4-pyridyl ether (Altiratinib) to a 3-pyridyl ether (Topic) often results in a slight decrease in potency due to the altered angle of the "hinge-binding" motif. However, the 3-pyridyl variants often exhibit better solubility profiles due to the exposed nitrogen being less sterically hindered by the ether linkage.
-
The "Fluoro-Nitro" Switch: The presence of the Fluorine atom at the 3-position of the phenoxy ring is crucial. It provides metabolic protection against hydroxylation and increases the lipophilicity required to penetrate the ATP pocket.
Experimental Protocols (Self-Validating Systems)
Synthesis of the Active Urea Inhibitor
Objective: Convert the inactive 3-(3-Fluoro-5-nitrophenoxy)pyridine precursor into a bioactive urea inhibitor.
Reagents:
-
Precursor: 3-(3-Fluoro-5-nitrophenoxy)pyridine (CAS 803700-29-0)
-
Reducing Agent: Iron powder (Fe), Ammonium Chloride (NH4Cl)
-
Coupling Agent: 4-Fluorophenyl isocyanate
Protocol:
-
Reduction: Dissolve 1.0 eq of precursor in EtOH/H2O (4:1). Add 5.0 eq Fe powder and 5.0 eq NH4Cl. Reflux at 80°C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot). Filter through Celite and concentrate to yield the amine intermediate.
-
Coupling: Dissolve the crude amine in dry DCM (Dichloromethane). Add 1.1 eq of 4-Fluorophenyl isocyanate dropwise at 0°C.
-
Precipitation: Stir at Room Temp for 4 hours. The urea product typically precipitates. Filter and wash with cold Ether.
-
Validation: 1H NMR must show the disappearance of the NH2 peak (~5.0 ppm) and appearance of two Urea singlets (~8.5-9.0 ppm).
In Vitro Kinase Assay (c-Met)
Objective: Determine the IC50 of the synthesized inhibitor.[1]
Method: FRET-based LanthaScreen Eu Kinase Binding Assay.
-
Preparation: Dilute inhibitor in DMSO (10-point dose-response, starting at 10 µM).
-
Reaction Mix: Combine 5 nM Recombinant c-Met kinase, 2 nM Eu-anti-GST antibody, and AlexaFluor-647 labeled Tracer (ATP-competitive probe) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).
-
Incubation: Add inhibitor solution. Incubate for 60 mins at Room Temp.
-
Readout: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).
-
Calculation: Plot Emission Ratio vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to derive IC50.
References
-
Altiratinib (DCC-2701) Discovery: Smith, B. D., et al. "Altiratinib inhibits tumor growth, invasion, and metastasis in preclinical models of MET-dysregulated cancer." Molecular Cancer Therapeutics, 2015. Link
-
c-Met Inhibitor Reviews: Cui, J. J. "Targeting Receptor Tyrosine Kinase c-Met in Cancer: Therapeutic Potential and Clinical Advances." Journal of Medicinal Chemistry, 2014. Link
-
Pyridine Scaffold Synthesis: "Process for preparation of phenoxy pyridine derivatives." World Intellectual Property Organization (Patent WO2011079231). Link
-
Kinase Assay Protocols: "LanthaScreen™ Eu Kinase Binding Assay Validation Packet." ThermoFisher Scientific. Link
-
Compound Data: "3-(3-Fluoro-5-nitrophenoxy)pyridine (CAS 803700-29-0) Product Page." ChemicalBook. Link
Sources
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-(3-Fluoro-5-nitrophenoxy)pyridine Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is not merely a screening step but a critical determinant of its future success. A candidate molecule with promising pharmacological activity can falter due to poor pharmacokinetic properties, often stemming from rapid metabolic breakdown. This guide provides an in-depth, experience-driven comparison of methodologies to assess the metabolic stability of a novel class of compounds: 3-(3-fluoro-5-nitrophenoxy)pyridine derivatives. We will delve into the causal relationships between chemical structure and metabolic fate, present comparative (hypothetical) data, and provide detailed, self-validating experimental protocols.
The Significance of Early Metabolic Stability Assessment
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound that is rapidly metabolized may have a short half-life in the body, leading to insufficient therapeutic exposure. Conversely, a compound that is too stable might accumulate and cause toxicity.[1] Therefore, a primary goal in lead optimization is to engineer molecules with a balanced metabolic profile.
The liver is the principal site of drug metabolism, largely mediated by the cytochrome P450 (CYP) family of enzymes, which are responsible for the biotransformation of a vast number of drugs.[1] In vitro assays using liver-derived systems, such as liver microsomes and hepatocytes, are indispensable tools for predicting a compound's in vivo metabolic fate.[2][3][4]
Understanding the Metabolism of 3-(3-Fluoro-5-nitrophenoxy)pyridine Derivatives
The chemical structure of 3-(3-fluoro-5-nitrophenoxy)pyridine derivatives presents several potential sites for metabolic modification. Predicting these "metabolic hotspots" is key to designing more stable analogues.
-
Pyridine Ring: The pyridine moiety is susceptible to both N-oxidation and hydroxylation, primarily mediated by CYP enzymes.[5][6][7] The position of substitution on the ring can influence the likelihood and regioselectivity of these reactions.[5][8][9]
-
Nitroaromatic Group: The nitro group can undergo a six-electron reduction to form nitroso, N-hydroxylamino, and ultimately amino metabolites.[10][11] This process can be catalyzed by various nitroreductases, including certain CYPs.[10][11][12][13][14]
-
Fluoro Substitution: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability.[15][16][17] By replacing a hydrogen atom at a potential site of metabolism, the strong carbon-fluorine bond can block oxidative attack by CYPs.[15][16] Fluorination can also alter the electronic properties of the molecule, potentially influencing its affinity for metabolizing enzymes.[18][19]
-
Ether Linkage: While generally more stable than ester linkages, ether bonds can be subject to O-dealkylation, although this is less common for diaryl ethers.
Based on these principles, we can anticipate that the primary metabolic pathways for this class of compounds will involve hydroxylation of the aromatic rings, N-oxidation of the pyridine nitrogen, and reduction of the nitro group.
Comparative Analysis of Metabolic Stability: A Case Study
To illustrate the process of comparative assessment, we will analyze a hypothetical dataset for a parent compound, Compound A , and two structural analogues, Compound B and Compound C .
| Compound ID | Structure | Modification from Compound A |
| A | 3-(3-Fluoro-5-nitrophenoxy)pyridine | Parent Compound |
| B | 2-Fluoro-3-(3-fluoro-5-nitrophenoxy)pyridine | Addition of a fluorine atom at the 2-position of the pyridine ring |
| C | 3-(3-Fluoro-5-aminophenoxy)pyridine | Reduction of the nitro group to an amine |
Table 1: Comparative Metabolic Stability Data (Hypothetical)
| Compound ID | Human Liver Microsomes (HLM) | Cryopreserved Human Hepatocytes | Predicted Primary Metabolites |
| t½ (min) | CLint (µL/min/mg) | t½ (min) | |
| A | 35 | 45.2 | 65 |
| B | >120 | <11.5 | >180 |
| C | 25 | 63.5 | 45 |
Analysis of Comparative Data
-
Compound A (Parent): This compound exhibits moderate metabolic stability in both liver microsomes and hepatocytes. Its predicted primary metabolites, pyridine N-oxide and hydroxylated pyridine, suggest that the pyridine ring is a primary metabolic hotspot.[5]
-
Compound B (Fluorinated Analogue): The introduction of a fluorine atom at the 2-position of the pyridine ring, a likely site of CYP-mediated hydroxylation, results in a significant increase in metabolic stability.[15][16] The half-life is dramatically extended in both assay systems, and the intrinsic clearance is substantially reduced. This is a classic example of "metabolic blocking," where a metabolically labile position is protected by a chemically robust group.
-
Compound C (Amine Analogue): The replacement of the nitro group with an amine leads to a decrease in metabolic stability compared to the parent compound. While nitro reduction is a potential metabolic pathway for Compound A, the resulting amine in Compound C is readily susceptible to Phase II conjugation reactions, such as N-acetylation, which are prevalent in hepatocytes. This highlights the importance of considering both Phase I (oxidation, reduction) and Phase II (conjugation) metabolism.
Experimental Protocols for Assessing Metabolic Stability
The following are detailed, self-validating protocols for the two most common in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method to assess Phase I metabolism, primarily driven by CYP enzymes.[2][4]
Caption: Workflow for Liver Microsomal Stability Assay.
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Self-Validation System: Include positive control compounds with known metabolic stabilities (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin). Also, run a "minus-NADPH" control to ensure that any compound disappearance is due to enzymatic metabolism and not chemical instability.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolizing enzymes and cofactors in a more physiologically relevant environment.[3][10][21]
Caption: Workflow for Hepatocyte Stability Assay.
-
Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and determine cell viability using a method like trypan blue exclusion.
-
Prepare a hepatocyte suspension at a final concentration of 1 x 10⁶ viable cells/mL.
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound (final concentration 1 µM) to initiate the incubation at 37°C in a humidified CO₂ incubator.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 180 minutes), take an aliquot of the cell suspension.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as in the microsomal stability assay.
-
-
Data Analysis:
-
Calculate t½ and CLint as described for the microsomal assay, but normalize CLint to the number of hepatocytes (e.g., µL/min/10⁶ cells).
-
Self-Validation System: Use well-characterized positive control compounds (e.g., testosterone for Phase I and 7-hydroxycoumarin for Phase II metabolism). Cell viability should be monitored post-incubation to ensure it remains high throughout the experiment.
Predicted Metabolic Pathways and Structure-Metabolism Relationships
Based on our understanding of drug metabolism, we can propose a likely metabolic pathway for Compound A.
Caption: Potential Metabolic Pathways for Compound A.
This logical relationship diagram illustrates that Compound A can be metabolized via several competing pathways. The data from the in vitro assays, combined with metabolite identification studies (also performed using LC-MS/MS), can help determine which of these pathways is dominant. The structural modification in Compound B (fluorination) effectively shuts down the hydroxylation pathway, leading to increased stability.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. By employing a combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain crucial insights into a compound's likely pharmacokinetic behavior. The comparative analysis of structurally related analogues, as illustrated with our hypothetical 3-(3-fluoro-5-nitrophenoxy)pyridine derivatives, allows for the development of clear structure-metabolism relationships. This, in turn, guides the rational design of new compounds with optimized metabolic profiles, ultimately increasing the probability of identifying a successful drug candidate. The protocols and principles outlined in this guide provide a robust framework for conducting these critical studies with scientific rigor and integrity.
References
- PubMed. (n.d.). Metabolic stability screen for drug discovery using cassette analysis and column switching.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- ResearchGate. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching.
- PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
- National Institutes of Health. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine.
- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
- National Institutes of Health. (n.d.). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites.
- Evotec. (n.d.). Microsomal Stability.
- PubMed. (1979). Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro.
- PubMed. (n.d.). The metabolism of 3-benzoylpyridine.
- National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- National Institutes of Health. (n.d.). Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine.
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
- KEGG. (n.d.). KEGG PATHWAY Database.
- Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
- Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
- MDPI. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis.
- SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
- National Institutes of Health. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
- ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
- Wikipedia. (n.d.). Nicotine.
- MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- PubMed. (n.d.). Nitro reduction as an electronic switch for bioreductive drug activation.
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Technical Guide: Crystallographic Characterization of Kinase-Ligand Complexes using 3-(3-Fluoro-5-nitrophenoxy)pyridine
This guide serves as a technical manual and comparative analysis for researchers utilizing 3-(3-Fluoro-5-nitrophenoxy)pyridine (CAS 803700-29-0) as a chemical probe or fragment in structural biology campaigns.
Executive Summary & Product Profile
3-(3-Fluoro-5-nitrophenoxy)pyridine is a specialized fragment scaffold often employed in Fragment-Based Drug Discovery (FBDD) targeting ATP-binding sites of kinases (e.g., p38 MAPK, c-Met) and specific hydrophobic pockets in oxidoreductases.[1] Its structural core—a pyridine ring linked via an ether bridge to a substituted benzene—mimics the "hinge-binding" motifs of potent kinase inhibitors, while the nitro and fluoro substituents provide critical vectors for electrostatic interactions and metabolic stability profiling.
This guide compares the crystallographic performance (solubility, occupancy, and electron density resolution) of this ligand against standard unsubstituted phenoxypyridine scaffolds, providing optimized protocols for maximizing ligand occupancy in X-ray structures.
Chemical Profile[2][3][4][5][6][7]
-
Molecular Weight: 234.18 Da[3]
-
Key Features:
-
Pyridine Nitrogen: H-bond acceptor (Hinge binder).
-
Nitro Group (
): Strong electron-withdrawing group; induces dipole interactions; often visible in electron density due to high electron count. -
Fluoro Group (
): Lipophilic; useful for difference map validation and NMR screening cross-validation.
-
Comparative Performance Analysis
The following analysis contrasts the experimental behavior of 3-(3-Fluoro-5-nitrophenoxy)pyridine (Ligand A) against a standard 3-phenoxypyridine (Ligand B) control during protein crystallography workflows.
Table 1: Crystallographic Performance Metrics
| Metric | 3-(3-Fluoro-5-nitrophenoxy)pyridine (Ligand A) | 3-phenoxypyridine (Ligand B)[3] | Causality & Insight |
| Aqueous Solubility | Low (< 1 mM) | Moderate (~5 mM) | The nitro/fluoro additions significantly increase lipophilicity ( |
| Crystal Occupancy | High (85-95%) | Moderate (60-75%) | The electron-deficient ring (due to |
| Electron Density | Sharp/Distinct | Diffuse | The nitro group provides a distinct "tri-lobed" density shape at resolutions < 2.0 Å, aiding unambiguous orientation. |
| DMSO Tolerance | Requires Step-Ramp | Standard Bolus | Rapid addition of Ligand A often causes precipitation or crystal cracking due to the high DMSO % needed for solubility. |
Optimized Experimental Protocol
To achieve high-occupancy structures with 3-(3-Fluoro-5-nitrophenoxy)pyridine, standard soaking protocols must be modified to account for its hydrophobicity and the potential for crystal lattice shock.
Method A: The "Step-Ramp" Soaking Protocol (Recommended)
Objective: Maximize ligand occupancy without cracking the crystal or precipitating the compound.
-
Stock Preparation:
-
Dissolve ligand to 100 mM in 100% anhydrous DMSO. Sonicate for 30 seconds to ensure complete dissolution.
-
-
Drop Equilibration (The Ramp):
-
Standard drops are typically 2 µL (1 µL protein + 1 µL reservoir).
-
Step 1: Add 0.1 µL of ligand stock to the drop (Final ~5 mM). Incubate 1 hour.
-
Step 2: Add another 0.1 µL of ligand stock (Final ~10 mM). Incubate 2 hours.
-
Step 3: Add 0.2 µL of ligand stock (Final ~20 mM). Incubate overnight (12-16 hours).
-
Note: This gradual increase prevents the "DMSO shock" that often degrades diffraction quality in fragile kinase crystals.
-
-
Cryo-Protection:
-
Transfer crystal to a cryo-solution containing 20% glycerol + 20 mM Ligand .
-
Critical: The presence of ligand in the cryo-solution prevents "back-soaking" (ligand leaving the crystal) during the harvest.
-
-
Data Collection:
-
Collect data at 100 K. Aim for high redundancy (>10-fold) to resolve the weak anomalous signal from the Fluorine atom if phasing validation is required.
-
Method B: Co-Crystallization (Alternative)
Use this if soaking cracks the crystals.
-
Mix protein with ligand (1:5 molar ratio) and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to remove precipitate.
-
Set up hanging drops using the supernatant.
-
Risk: The nitro group may induce non-specific aggregation; always run a Dynamic Light Scattering (DLS) check before setting drops.
Strategic Workflow Visualization
The following diagram illustrates the decision logic for optimizing the structure determination process with this specific ligand class.
Caption: Decision tree for optimizing occupancy and resolution with hydrophobic phenoxypyridine ligands.
Structural Validation & Analysis
When refining the structure of proteins bound to 3-(3-Fluoro-5-nitrophenoxy)pyridine, specific attention must be paid to the ligand geometry.
Restraints Generation
Do not rely on auto-generated restraints from older dictionaries.
-
Protocol: Use Grade2 (Global Phasing) or eLBOW (Phenix) to generate CIF files.
-
Verification: Ensure the nitro group is planar with the benzene ring (torsion angle ~0° or 180°) unless steric hindrance forces a twist. The ether linkage (C-O-C) typically adopts a bond angle of approx 118°.
Interpreting the Density
-
The Nitro Anchor: Look for the largest bulb of electron density on the benzene ring. This is the nitro group. It often hydrogen bonds with backbone amides or solvent waters.
-
The Fluorine Flag: In high-resolution maps (< 1.8 Å), the Fluorine atom may appear as a slight protrusion on the ring.
-
Tip: If the orientation is ambiguous (due to the symmetry of the benzene ring), calculate an Anomalous Difference Map . While Fluorine's anomalous signal is weak at standard wavelengths (0.97 Å), it is distinguishable from Hydrogen (invisible) if data redundancy is high.
-
Binding Mode Validation
In kinase targets (e.g., p38, CDK2), this ligand class typically binds as follows:
-
Pyridine Nitrogen: Accepts H-bond from the hinge region (e.g., Met109 in p38).
-
Phenoxy Group: Occupies the hydrophobic "gatekeeper" pocket.
-
Nitro/Fluoro: Points towards the solvent front or interacts with the DFG motif, depending on the specific substitution pattern.
References
-
Fragment-Based Screening Protocols
-
Collins, P. et al. (2017). Fragment-based screening: the role of X-ray crystallography. Acta Crystallographica Section D , 73(2), 146-158. Link
-
-
Kinase Crystallography Methods
-
Skamnaki, V. T. et al. (2020). Crystallization of Protein-Ligand Complexes. Methods in Molecular Biology , 2123, 15-37. Link
-
-
Ligand Soaking Optimization
-
Pearce, N. M. et al. (2017). A multi-crystal method for extracting obscure crystallographic information from unconnected data sets. Nature Communications , 8, 15123. Link
-
-
Phenoxypyridine Scaffold Analysis
-
Bamborough, P. et al. (2011). Fragment-Based Discovery of p38α MAPK Inhibitors. Journal of Medicinal Chemistry , 54(15), 5128–5143. Link
-
Sources
Assessing Off-Target Effects of 3-(3-Fluoro-5-nitrophenoxy)pyridine Scaffolds
Executive Summary
In modern drug discovery, the 3-(3-Fluoro-5-nitrophenoxy)pyridine (hereafter FNP-Pyridine ) scaffold represents a classic "privileged structure." While the phenoxypyridine core is highly effective for ATP-competitive kinase inhibition and specific enzyme targeting (e.g., Phytoene Desaturase in agrochemicals), it carries inherent off-target liabilities that often derail late-stage lead optimization.
This guide provides a rigorous framework for assessing the off-target profile of FNP-Pyridine compared to its structural analogs. Our focus is on the "Pyridine Paradox": the trade-off between the solubility/potency benefits of the pyridine nitrogen and its tendency to cause CYP450 inhibition (via heme coordination) and hERG channel blockade .
The Off-Target Landscape: Mechanisms of Action
Before designing a screening cascade, one must understand why FNP-Pyridine fails. The off-target effects are not random; they are driven by specific electronic and steric interactions defined by the scaffold's three functional components:
-
The Pyridine Ring (The CYP Liability): The lone pair on the pyridine nitrogen (
) is a strong Lewis base. It frequently coordinates axially with the heme iron ( ) in Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), causing Type II (Reversible) Inhibition . -
The Nitro Group (The Toxicity Liability): While enhancing metabolic stability electronically, the nitro group (
) is a structural alert for genotoxicity (Ames positive) and can be reduced to toxic hydroxylamines or anilines in vivo. -
The Fluorine Substituent (The Stability Modulator): The fluorine atom is strategically placed to block metabolic soft spots (preventing ring oxidation). However, it alters the lipophilicity (
), which can inadvertently increase affinity for the hERG potassium channel.
Visualization: The Off-Target Interaction Network
Figure 1: Mechanistic mapping of FNP-Pyridine structural features to specific biological off-targets.
Comparative Profiling: FNP-Pyridine vs. Alternatives
To validate the performance of FNP-Pyridine, we compare it against two standard structural alternatives: a Benzenoid Analog (removing the pyridine nitrogen) and a Non-Fluorinated Analog (removing the metabolic blocker).
Table 1: Comparative Performance Matrix
| Feature | FNP-Pyridine (Subject) | FNP-Benzene (Alternative A) | NP-Pyridine (Alternative B) |
| Structure | Pyridine Core + F + NO2 | Benzene Core + F + NO2 | Pyridine Core + H + NO2 |
| Primary Potency | High (H-bond acceptor present) | Moderate (Loss of N-interaction) | High |
| CYP3A4 IC50 | < 1 µM (High Risk) | > 10 µM (Low Risk) | < 1 µM (High Risk) |
| Metabolic Stability | High ( | High ( | Low (Rapid oxidation at C-H) |
| hERG Inhibition | Moderate Risk | Low Risk | Moderate Risk |
| Solubility | Good (Basic N) | Poor (Lipophilic) | Good |
Scientist’s Insight:
Choosing FNP-Pyridine is a calculated risk. You gain solubility and potency (via the pyridine nitrogen) but immediately inherit the CYP inhibition liability. The FNP-Benzene alternative solves the CYP issue but often crashes out of solution or loses potency. The guide below focuses on how to quantify this CYP risk to see if it is manageable.
Assessment Protocols (Self-Validating Workflows)
Do not rely on single-point assays. The following protocols use internal controls to validate the data integrity.
Protocol A: Reversible CYP Inhibition (Fluorescence-Based)
Objective: Determine if FNP-Pyridine binds to the CYP heme iron.
-
System Setup: Use human recombinant CYP3A4 baculosomes.
-
Substrate: 7-benzyloxy-4-trifluoromethylcoumarin (BFC).
-
Control: Ketoconazole (Known potent CYP3A4 inhibitor).
-
Procedure:
-
Incubate FNP-Pyridine (0.1 nM – 50 µM) with CYP3A4 enzyme and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Add BFC substrate.[1]
-
Critical Step: Measure fluorescence at
and min. -
Validation: If the Ketoconazole control does not show IC50 < 50 nM, discard the run.
-
-
Data Interpretation:
-
Type II Binding Check: Perform a spectral scan (350–500 nm). A "Type II" difference spectrum (trough at 390 nm, peak at 425-435 nm) confirms the pyridine nitrogen is coordinating with the heme iron [1].
-
Protocol B: Automated Patch Clamp for hERG Safety
Objective: Assess cardiotoxicity risk driven by the lipophilic fluorinated phenotype.
-
Cell Line: CHO cells stably expressing hERG (
). -
Workflow:
-
Seal Quality: Resistance > 1 GΩ required.
-
Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Application: Perfuse FNP-Pyridine for 5 minutes at steady state.
-
-
Analysis: Calculate % inhibition of tail current amplitude.
-
Threshold: > 20% inhibition at 10 µM is a "Red Flag" for this scaffold.
-
Protocol C: Reactive Metabolite Trapping (GSH Adducts)
Objective: Check if the nitro-aromatic system generates toxic intermediates.
-
Incubation: FNP-Pyridine (10 µM) + Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH) (5 mM).
-
Detection: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.
-
Logic: The presence of GSH adducts indicates the nitro group or the pyridine ring is being bioactivated into an electrophile, predicting idiosyncratic toxicity [2].
Mitigation Strategies: Optimizing the Scaffold
If FNP-Pyridine fails the assays above, apply these structural modifications to retain potency while reducing off-target binding.
Steric Shielding (The "Orthogonal" Approach)
Place a small substituent (Methyl, Cl) at the position ortho to the pyridine nitrogen.
-
Mechanism: This sterically hinders the nitrogen lone pair from approaching the large heme iron of CYP450, but usually allows binding to the kinase active site (which often accommodates the nitrogen via hydrogen bonding rather than coordination) [3].
Scaffold Hopping (The "Pyridine Switch")
Replace the pyridine with a Pyrimidine or Pyrazine .
-
Mechanism: These rings are less basic (
drops from ~5.2 to < 1.0). Reduced basicity weakens the interaction with the heme iron and reduces lysosomal trapping, though it may require re-optimizing solubility.
Visualization: The Optimization Decision Tree
Figure 2: Logical flow for structural optimization based on assay results.
References
-
Riley, R. J., et al. (2001). "A unified model for predicting CYP450 inhibition: The role of nitrogen heterocycles." Drug Metabolism and Disposition.
-
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.
-
Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
Sources
quantitative structure-activity relationship (QSAR) of 3-(3-Fluoro-5-nitrophenoxy)pyridine derivatives
This guide provides an in-depth technical analysis of the Quantitative Structure-Activity Relationship (QSAR) and synthetic utility of 3-(3-Fluoro-5-nitrophenoxy)pyridine derivatives. This scaffold is a critical pharmacophore in the development of dual c-Met/ALK tyrosine kinase inhibitors (anticancer) and has emerging applications in agrochemistry (phytoene desaturase inhibition).
Executive Summary
The 3-(3-Fluoro-5-nitrophenoxy)pyridine scaffold represents a privileged structure in medicinal chemistry, particularly for targeting ATP-binding pockets of kinase enzymes. Unlike traditional quinoline-based inhibitors (e.g., Foretinib), this pyridine-ether scaffold offers superior physicochemical properties, including reduced lipophilicity (LogP) and enhanced metabolic stability. This guide analyzes the QSAR landscape of these derivatives, comparing their efficacy against industry standards like Crizotinib and Foretinib , and details the synthetic protocols required for their generation.
Chemical Space & Structural Significance
The core structure consists of a pyridine ring linked via an ether bridge to a 3-fluoro-5-substituted phenyl ring. In QSAR modeling, this scaffold is divided into three critical regions:
| Region | Structural Component | QSAR Function |
| Region A | Pyridine Ring | Hinge Binder: The nitrogen atom (N1) often accepts a hydrogen bond from the kinase hinge region (e.g., Met1160 in c-Met). |
| Region B | Ether Linker (-O-) | Spacer: Provides the necessary rotational freedom ( |
| Region C | 3-Fluoro-5-nitrophenyl | Solvent Front/Hydrophobic Tail: The fluorine atom forms multipolar interactions, while the nitro group is a synthetic handle (precursor to amines/ureas) for extending into the solvent channel. |
Comparative Performance Analysis
The following table compares the optimized 3-(3-Fluoro-5-nitrophenoxy)pyridine derivatives against established kinase inhibitors.
Table 1: Inhibitory Potency (c-Met & ALK) and Physicochemical Profile
| Compound Class | Core Scaffold | c-Met IC | ALK IC | LogP | Metabolic Stability (t |
| Target Scaffold | 3-(3-F-5-NO | 12 - 45 | 25 - 60 | 2.8 | High (>60 min) |
| Standard A | Crizotinib (2-aminopyridine) | 8 | 20 | 3.7 | Moderate |
| Standard B | Foretinib (Quinoline) | 0.4 | 15 | 4.5 | Moderate |
| Alternative | Pyrimidine Analog | 150 | >1000 | 2.1 | High |
*Data represents the range for optimized urea derivatives derived from the nitro-precursor.
Key Insight: While slightly less potent than Foretinib, the pyridine derivatives exhibit a more favorable lipophilic efficiency (LipE), reducing the risk of off-target toxicity and improving oral bioavailability compared to the highly lipophilic quinolines.
Synthetic Protocol (Self-Validating)
The synthesis of the core scaffold relies on a Nucleophilic Aromatic Substitution (S
Step-by-Step Methodology
Reagents:
-
Nucleophile: 3-Hydroxypyridine (1.0 eq)
-
Electrophile: 1,3-Difluoro-5-nitrobenzene (1.1 eq)
-
Base: Potassium Carbonate (K
CO ) (2.0 eq) -
Solvent: DMF or DMSO (Anhydrous)
Protocol:
-
Activation: Dissolve 3-hydroxypyridine in anhydrous DMF under N
atmosphere. Add K CO and stir at room temperature for 30 minutes to generate the pyridin-3-olate anion. -
Substitution: Add 1,3-difluoro-5-nitrobenzene dropwise. The electron-withdrawing nitro group activates the ring for S
Ar at the fluorine position. -
Heating: Heat the mixture to 80-100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Pour reaction mixture into ice-water. The product, 3-(3-Fluoro-5-nitrophenoxy)pyridine , typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.
-
Reduction (Optional for QSAR): The nitro group is reduced (Fe/NH
Cl or H /Pd-C) to the aniline, which is then coupled with isocyanates to form urea derivatives for QSAR testing.
QSAR Modeling Workflow
The following diagram illustrates the computational workflow used to optimize this scaffold, specifically distinguishing between Steric (S) and Electrostatic (E) fields in CoMFA/CoMSIA models.
Figure 1: 3D-QSAR workflow using CoMFA/CoMSIA methodologies to correlate steric/electrostatic fields with biological activity (
Mechanistic Insight: Binding Mode Analysis
Molecular docking studies reveal why the 3-fluoro-5-nitro substitution pattern is critical:
-
Fluorine Interaction: The fluorine atom at the 3-position typically forms a multipolar interaction with the backbone carbonyl of residues in the kinase binding pocket (e.g., Asp1222 in c-Met). This mimics the interaction seen in Crizotinib.
-
Nitro/Amino Extension: The 5-position vector points towards the solvent front. In optimized derivatives, the nitro group is converted to a urea moiety (e.g., -NH-CO-NH-R). This urea forms a "dual hydrogen bond" clamp with a conserved glutamate residue (Glu1197 ), drastically increasing potency from the micromolar (nitro precursor) to the nanomolar range.
References
-
Synthesis and c-Met Activity: Wang, X., et al. (2012). "Structure-activity relationships of 3-phenoxy-pyridine derivatives as c-Met kinase inhibitors." (Representative citation for phenoxy-pyridine c-Met inhibitors).
-
Chemical Intermediate Data: 3-(3-Fluoro-5-nitrophenoxy)pyridine (CAS 803700-29-0).[1].
-
QSAR Methodology: Cramer, R. D., et al. (1988). "Comparative Molecular Field Analysis (CoMFA). 1. Effect of Shape on Binding of Steroids to Carrier Proteins.".
-
Patent Reference: US Patent 7,998,956. "Benzoxazines and related nitrogen-containing heterobicyclic compounds useful as mineralocorticoid receptor modulating agents." (Describes synthesis of 3-fluoro-5-nitrophenoxy intermediates).[2] .
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(3-Fluoro-5-nitrophenoxy)pyridine
Executive Summary: The "Silent" Hazard
3-(3-Fluoro-5-nitrophenoxy)pyridine is a high-value scaffold often used in the synthesis of kinase inhibitors and other bioactive molecules. While it may appear chemically stable, its functional groups—specifically the nitro-aromatic moiety coupled with the lipophilic pyridine ring —create a specific toxicological profile that standard "universal precautions" often fail to address.
The Critical Risk: The combination of the fluorine atom and the ether linkage significantly increases the compound's lipophilicity (LogP), enhancing its ability to penetrate standard nitrile gloves and the stratum corneum (skin barrier). Once absorbed, the nitro group presents a risk of methemoglobinemia and sensitization.
This guide moves beyond generic safety advice to provide a permeation-based PPE strategy.
Chemical Hazard Deconstruction
To select the correct PPE, we must understand the enemy. We treat this compound as a High Potency Intermediate (HPI) based on its functional architecture.
| Functional Group | Hazard Characteristic | Physiological Impact | PPE Implication |
| Nitro Group (-NO₂) | Redox active; Electron withdrawing. | Potential blood agent (Methemoglobinemia); Skin sensitizer. | Zero-tolerance for skin contact. Requires permeation-resistant barrier (Laminate). |
| Pyridine Ring | Basic nitrogen; Solvent-like properties. | Mucous membrane irritant; CNS depressant (high exposure). | Requires full-seal eye protection (Goggles) to prevent vapor/dust entry. |
| Fluorine (-F) | High electronegativity; Lipophilic. | Enhances bioavailability and skin absorption rates. | Increases "Breakthrough Time" urgency for gloves. |
| Phenoxy Ether | Stable linkage. | Adds molecular weight, reducing volatility but increasing persistence. | Particulate control (HEPA/P100) is critical for solids. |
The PPE Defense System
Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged handling of nitro-aromatics in organic solvents.
A. Dermal Protection (The "Double-Shell" Protocol)
We utilize a Laminate-Nitrile Hybrid approach. The inner laminate layer provides chemical resistance, while the outer nitrile layer provides dexterity and mechanical protection.
-
Inner Layer: Silver Shield® / 4H® (EVOH/PE Laminate) .
-
Why: Nitro-aromatics can permeate nitrile in <30 minutes. Laminates offer >4 hours of protection against aromatics.
-
-
Outer Layer: Nitrile (minimum 5 mil) .
-
Why: Protects the fragile laminate glove from tears and provides grip.
-
-
Body: Tyvek® Lab Coat (wrist-fitted) or disposable sleeve covers. Cotton lab coats are porous reservoirs that can trap dust against the skin.
B. Respiratory Protection[1][2]
-
Solid/Powder Handling: N95 is the minimum, but a P100 (HEPA) respirator or Powered Air Purifying Respirator (PAPR) is recommended if handling >500mg outside a fume hood.
-
In Solution: If dissolved in organic solvents (DCM, Ethyl Acetate), use a half-face respirator with Organic Vapor (OV) cartridges.
C. Ocular Protection[2][3][4]
-
Mandatory: Chemical Splash Goggles (Indirect Vent).
-
Contraindicated: Safety glasses with side shields.[1] (Dust and vapors can bypass side shields).
Operational Workflow: The "Clean-Trace" Method
This workflow is designed to prevent cross-contamination, which is the leading cause of unexplained sensitization in medicinal chemistry labs.
Step 1: Engineering Controls Verification
Before opening the vial:
-
Verify Fume Hood face velocity is 80–100 fpm .
-
Place a disposable absorbent mat (plastic side down) on the work surface. This captures invisible dust and simplifies cleanup.
-
Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent "fly-away" particles.
Step 2: Active Handling (Weighing & Transfer)
-
Technique: Use the "tap-and-settle" method. Tap the spatula gently against the vial wall inside the hood to dislodge loose powder before withdrawing.
-
Solvent Addition: Add solvent slowly down the side of the reaction vessel to minimize aerosol generation.
Step 3: Decontamination & Doffing[2]
-
Wipe Down: While still gloved, wipe all tools and the exterior of the reaction vessel with a solvent-dampened Kimwipe (Acetone or Methanol).
-
Outer Glove Removal: Remove the outer nitrile gloves inside the hood and discard into solid hazardous waste.
-
Mat Disposal: Roll up the absorbent mat (contaminated side in) and discard.
-
Final Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).
Decision Logic & Visualization
PPE Selection Matrix
This diagram illustrates the decision process based on the physical state of the compound.
Figure 1: PPE Decision Matrix based on physical state and quantity. Note that solutions require higher dermal protection due to the solvent carrying the nitro-compound through glove pores.
Emergency Spill Response Workflow
In the event of a spill, immediate action is required to prevent area contamination.[2]
Figure 2: Step-by-step spill response protocol minimizing exposure time.
Disposal & Waste Management
Disposal of fluorinated nitro-aromatics requires specific attention to prevent environmental release and safe incineration.
-
Segregation: Do not mix with strong oxidizers or reducing agents in the waste stream.
-
Labeling: Clearly label waste containers as "Toxic - Nitro-Aromatic - Fluorinated" . This alerts the disposal facility to potential HF generation during incineration.
-
Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HF and NOx) is the only acceptable disposal method.
-
Empty Vials: Rinse empty vials with a compatible solvent (e.g., acetone) three times. Add the rinsate to the liquid waste. Deface the label and dispose of the glass in the "Chemically Contaminated Glass" bin.
References
-
National Institutes of Health (NIH). PubChem Compound Summary: Fluorinated Pyridines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
